molecular formula C8H17NO B1287607 (1-Ethylpiperidin-3-yl)methanol CAS No. 54525-19-8

(1-Ethylpiperidin-3-yl)methanol

Cat. No.: B1287607
CAS No.: 54525-19-8
M. Wt: 143.23 g/mol
InChI Key: UFFXQKBVALLYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethylpiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFXQKBVALLYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607156
Record name (1-Ethylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54525-19-8
Record name (1-Ethylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Ethylpiperidin-3-yl)methanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (1-Ethylpiperidin-3-yl)methanol. The information is curated for professionals in research and drug development, with a focus on data-driven insights and practical experimental guidance.

Core Chemical and Physical Properties

This compound, with the CAS Number 54525-19-8, is a substituted piperidine derivative.[1][2] Its core structure consists of a piperidine ring N-substituted with an ethyl group and a hydroxymethyl group at the 3-position.[3] This structure makes it a valuable intermediate in the synthesis of various biologically active compounds.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the presented data are predicted values for closely related analogs, such as ((S)-piperidin-3-yl)methanol, and should be considered as estimations in the absence of experimentally determined values for the title compound.

PropertyValueSource
Molecular Formula C₈H₁₇NO[2][4]
Molecular Weight 143.23 g/mol [2][4]
Boiling Point 120-125 °C[1]
Predicted Boiling Point 240.4 ± 0.0 °C (at 760 Torr)[5] (for ((S)-piperidin-3-yl)methanol)
Predicted Density 0.951 ± 0.06 g/cm³ (at 20 °C)[6] (for ((S)-piperidin-3-yl)methanol)
Predicted Refractive Index 1.451[6] (for ((S)-piperidin-3-yl)methanol)
Predicted pKa 14.93 ± 0.10[5] (for ((S)-piperidin-3-yl)methanol)
Physical Form Liquid[4]
Storage Temperature 2-8°C, Sealed in dry conditions[4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons, and the hydroxymethyl group. The chemical shifts and coupling constants would be influenced by the stereochemistry of the 3-substituent and the ring conformation.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aliphatic amine, alcohol, and alkane carbons present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the ethyl group, or cleavage of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aliphatic and ethyl groups would be observed in the 2800-3000 cm⁻¹ region. C-N and C-O stretching bands would also be present at lower wavenumbers.

Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of 3-piperidinemethanol with acetaldehyde. This method is a common and efficient way to introduce an ethyl group to the nitrogen atom of the piperidine ring.

Synthesis of this compound via Reductive Amination

This protocol is a representative procedure based on general methods for reductive amination.

Materials:

  • 3-Piperidinemethanol

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane or 1,2-dichloroethane.

  • To this solution, add acetaldehyde (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions.

  • Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 3-Piperidinemethanol 3-Piperidinemethanol Reaction_Mixture Reductive Amination (Room Temperature) 3-Piperidinemethanol->Reaction_Mixture Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Mixture NaBH(OAc)3 Sodium triacetoxyborohydride NaBH(OAc)3->Reaction_Mixture DCM Dichloromethane DCM->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Quenching, Extraction, Drying Purification Purification Workup->Purification Distillation or Chromatography Final_Product This compound Purification->Final_Product Yields

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS).[1] The piperidine scaffold is a common motif in many CNS-active drugs.

The presence of both a secondary amine (which becomes a tertiary amine upon ethylation) and a primary alcohol in the precursor, 3-piperidinemethanol, allows for diverse chemical modifications. The ethyl group on the nitrogen can influence the compound's lipophilicity, basicity, and metabolic stability, which are critical parameters for drug candidates.

Role as a Pharmaceutical Intermediate

This compound is utilized as an intermediate in the synthesis of molecules with potential antipsychotic or analgesic properties.[1] Furthermore, piperidine derivatives are being investigated for the treatment of various disorders where 5-HT receptors are implicated.[7] The structural features of this compound make it a suitable starting material for creating libraries of compounds for screening against various neurological targets.

Drug_Development_Logic Start This compound (Building Block) Modification Chemical Modification (e.g., Esterification, Etherification) Start->Modification Library Library of Novel Piperidine Derivatives Modification->Library Screening High-Throughput Screening (e.g., CNS Targets) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical/Clinical Drug Candidates Lead->Candidate

Caption: Role in drug discovery and development.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, further in-house analysis is recommended to confirm its properties and suitability for specific applications.

References

Technical Guide: (1-Ethylpiperidin-3-yl)methanol (CAS 5452-5-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-3-yl)methanol, with CAS number 54525-19-8, is a substituted piperidine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a tertiary amine within a saturated heterocyclic ring and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, safety information, and its emerging role in drug discovery, particularly in the development of agents targeting the central nervous system (CNS).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical supplier databases and publicly available resources.

PropertyValueReference(s)
CAS Number 54525-19-8
Molecular Formula C₈H₁₇NO[1]
IUPAC Name This compound
Synonyms 1-Ethyl-3-piperidinemethanol
Molecular Weight 143.23 g/mol [1]
Physical Form Liquid
Boiling Point 120-125 °C
Purity Typically ≥95%
Storage Temperature 2-8°C, sealed in dry conditions
InChI Key UFFXQKBVALLYQW-UHFFFAOYSA-N
SMILES CCN1CCCC(C1)CO[1]

Synthesis and Characterization

General Experimental Protocol: Reduction of a Carboxylic Acid Ester

A likely synthetic route to this compound is the reduction of an N-ethyl-piperidine-3-carboxylic acid ester, such as ethyl 1-ethylpiperidine-3-carboxylate. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent.

Reaction Scheme:

G reactant Ethyl 1-ethylpiperidine-3-carboxylate product This compound reactant->product reagent reagent 1. LiAlH₄, Anhydrous THF 2. H₂O (quench)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Methodology (Hypothetical):

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: The ethyl 1-ethylpiperidine-3-carboxylate, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

  • Workup: The resulting solid is filtered off and washed with THF or another suitable organic solvent. The filtrate is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield the desired this compound as a liquid.

Spectral Data

Detailed spectral data (NMR, IR, MS) for this compound are not widely published in research literature. However, chemical suppliers often possess this data for their products. Researchers are advised to request the Certificate of Analysis (CoA) from the respective vendor, which typically includes this information.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of both a tertiary amine and a hydroxyl group in this compound makes it a versatile starting material for creating libraries of compounds for drug screening.

Central Nervous System (CNS) Research

Substituted piperidines are known to interact with a variety of CNS targets. This compound serves as a key intermediate in the synthesis of compounds with potential antipsychotic and analgesic properties. The ethyl group on the piperidine nitrogen and the hydroxymethyl group at the 3-position can be readily modified to explore structure-activity relationships (SAR) and optimize properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

Alzheimer's Disease Research

Derivatives of piperidine-methanol have been investigated as potential therapeutic agents for Alzheimer's disease. For instance, related structures are used to synthesize compounds that aim to modulate neurotransmitter systems or other pathways implicated in the pathology of the disease. While there is no direct evidence of this compound itself having therapeutic effects, its role as a precursor is significant.

The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.

G A This compound (Starting Material) B Chemical Modification (e.g., Esterification, Etherification) A->B C Library of Derivatives B->C D High-Throughput Screening (e.g., Receptor Binding Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing this compound.

There are no specific signaling pathways directly attributed to this compound in the available literature. Research has primarily focused on its utility as a synthetic intermediate.

Safety Information

Based on available Safety Data Sheets (SDS), this compound is classified as a warning-level hazard. The pertinent safety information is summarized in Table 2.

Hazard InformationDetails
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers and laboratory personnel should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development, particularly for CNS-acting agents. While detailed experimental protocols and spectral data are not extensively documented in publicly accessible literature, its structural features and the established importance of the piperidine motif in medicinal chemistry underscore its utility. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential stemming from this versatile building block. Researchers are encouraged to obtain compound-specific data from commercial suppliers and to employ standard synthetic and safety protocols when working with this substance.

References

An In-depth Technical Guide on (1-Ethylpiperidin-3-yl)methanol: A Versatile Scaffold for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (1-Ethylpiperidin-3-yl)methanol

SMILES String: C1CN(C(CO)C1)CC

Abstract

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with an ethyl group and a hydroxymethyl group at the 3-position. This molecule serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease. Its structural motifs allow for the synthesis of derivatives that can interact with multiple biological targets implicated in the pathogenesis of Alzheimer's, including cholinesterases and monoamine oxidases. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and experimental methodologies for evaluating the biological activity of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic and biological studies.

PropertyValueSource
Molecular Formula C₈H₁₇NO--INVALID-LINK--[1]
Molecular Weight 143.23 g/mol --INVALID-LINK--[1]
Appearance Liquid--INVALID-LINK--[2]
Boiling Point 120-125 °C--INVALID-LINK--[3][4]
Density 0.932 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[3][4]
Storage Temperature 2-8°C--INVALID-LINK--[2]
SMILES OCC1CN(CC)CCC1--INVALID-LINK--[1]
InChI Key UFFXQKBVALLYQW-UHFFFAOYSA-N--INVALID-LINK--[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of 3-piperidinemethanol. A highly effective method for this transformation is reductive amination, which involves the reaction of 3-piperidinemethanol with acetaldehyde in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 3-piperidinemethanol and acetaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 3-Piperidinemethanol

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 3-piperidinemethanol (1.0 equivalent) and 1,2-dichloroethane.

  • To this solution, add acetaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Biological Context and Therapeutic Potential

This compound serves as a key scaffold in the design of multi-target-directed ligands for Alzheimer's disease. The core idea is to develop a single molecule that can simultaneously modulate multiple pathological pathways of the disease. Derivatives of this compound, particularly N-alkylpiperidine carbamates, have shown promise as inhibitors of key enzymes involved in Alzheimer's pathology.

G Multi-Target Therapeutic Strategy for Alzheimer's Disease Parent_Scaffold This compound Derivatives AChE Acetylcholinesterase (AChE) Parent_Scaffold->AChE Inhibition BChE Butyrylcholinesterase (BChE) Parent_Scaffold->BChE Inhibition MAO Monoamine Oxidase (MAO-B) Parent_Scaffold->MAO Inhibition Abeta Amyloid-β (Aβ) Aggregation Parent_Scaffold->Abeta Inhibition Cholinergic_Deficit Cholinergic Deficit AChE->Cholinergic_Deficit Leads to BChE->Cholinergic_Deficit Leads to Oxidative_Stress Oxidative Stress MAO->Oxidative_Stress Contributes to Neuronal_Death Neuronal Death Abeta->Neuronal_Death Induces

Caption: Multi-target approach for Alzheimer's using this compound derivatives.

Biological Activity of Derivatives

A series of N-alkylpiperidine carbamates derived from structures related to this compound have been synthesized and evaluated for their inhibitory activity against cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B).[2][3] The results for some of the most promising compounds are summarized in Table 2.

CompoundTarget EnzymeIC₅₀ (µM)Reference
10 AChE7.31[2]
BChE0.56[2]
MAO-B26.1[2]
22 AChE2.25[2]
BChE0.81[2]
13 BChE0.06[2]
16 MAO-B0.18[2]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.

G Workflow for Cholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate (ATChI/BTChI), DTNB, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor (or buffer for control) in a 96-well plate Reagents->Incubation Reaction_Start Add Substrate and DTNB to initiate the reaction Incubation->Reaction_Start Measurement Measure absorbance at 412 nm over time using a microplate reader Reaction_Start->Measurement Calculation Calculate the rate of reaction Measurement->Calculation Inhibition Determine the percentage of inhibition Calculation->Inhibition IC50 Calculate the IC₅₀ value Inhibition->IC50

References

(1-Ethylpiperidin-3-yl)methanol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and therapeutic potential of (1-Ethylpiperidin-3-yl)methanol and its derivatives in targeting neurological disorders.

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and an exploration of the biological activities of its derivatives. Notably, N-alkylated piperidine scaffolds derived from this molecule have shown significant promise as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are critical targets in the treatment of Alzheimer's disease and other neurological conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation CNS-active compounds.

Chemical and Physical Properties

This compound, also known as (1-ethyl-3-piperidinyl)methanol, is a substituted piperidine derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
CAS Number 54525-19-8[1]
Appearance Liquid[1]
Boiling Point 120-125 °C at 11 Torr[2]
Density 0.932 ± 0.06 g/cm³ (Predicted)[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of 3-piperidinemethanol. A robust and widely used method for this transformation is reductive amination, which involves the reaction of the parent amine with an aldehyde in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound from 3-piperidinemethanol and acetaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 3-Piperidinemethanol

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add acetaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction may be mildly exothermic.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis:

G start Start: 3-Piperidinemethanol & Acetaldehyde in DCM imine_formation Iminium Ion Formation (Stir at RT, 30-60 min) start->imine_formation reduction Reduction with Sodium Triacetoxyborohydride imine_formation->reduction workup Aqueous Work-up (NaHCO3, DCM extraction, Brine wash) reduction->workup purification Purification (Drying, Concentration, Chromatography) workup->purification end End Product: This compound purification->end

Caption: Synthetic workflow for this compound.

Therapeutic Potential and Biological Activity of Derivatives

This compound serves as a crucial scaffold for the synthesis of compounds with potential therapeutic applications, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease. Derivatives of this molecule have been investigated as inhibitors of key enzymes involved in the pathophysiology of these disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. One therapeutic strategy is to inhibit the enzymes responsible for the breakdown of ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). N-alkylated piperidine derivatives have shown potent inhibitory activity against these enzymes.

Inhibitory Activities of Representative N-Alkylpiperidine Derivatives:

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 10 AChE7.31[2]
BChE0.56[2]
Compound 22 AChE2.25[2]
BChE0.81[2]
Compound 13 BChE0.06[2]
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters and has been a therapeutic strategy for depression and Parkinson's disease. Certain N-alkylpiperidine derivatives have also been evaluated for their MAO inhibitory activity.

Inhibitory Activities of Representative N-Alkylpiperidine Derivatives:

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 10 MAO-B26.1[2]
Compound 16 MAO-B0.18[2]
Compound S5 MAO-B0.203[3]
Compound S16 MAO-B0.979[3]

Signaling Pathways

The therapeutic effects of drugs derived from this compound are achieved through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Cholinergic Signaling Pathway

Inhibitors of AChE and BChE increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This leads to the activation of both nicotinic and muscarinic acetylcholine receptors, which are involved in various cognitive processes.

G cluster_0 Presynaptic Neuron cluster_1 Synapse cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Release AChE_BChE AChE / BChE Inhibitor N-Alkylpiperidine Derivative (Inhibitor) Inhibitor->AChE_BChE Synaptic_Cleft->AChE_BChE Degradation nAChR nAChR Synaptic_Cleft->nAChR Binding mAChR mAChR Synaptic_Cleft->mAChR Binding Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction nAChR->Signal_Transduction mAChR->Signal_Transduction Cognitive_Function Enhanced Cognitive Function Signal_Transduction->Cognitive_Function

Caption: Cholinergic signaling and the effect of AChE/BChE inhibitors.

Monoamine Oxidase Inhibition Pathway

MAO inhibitors prevent the breakdown of monoamine neurotransmitters within the presynaptic neuron, leading to an increased vesicular storage and subsequent release into the synaptic cleft. This enhances the signaling of neurotransmitters like dopamine, serotonin, and norepinephrine.

G cluster_0 Presynaptic Neuron Monoamines Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Inhibitor N-Alkylpiperidine Derivative (Inhibitor) Inhibitor->MAO Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling

Caption: Mechanism of action of Monoamine Oxidase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel CNS-active compounds. The straightforwardness of its synthesis, coupled with the demonstrated efficacy of its derivatives as inhibitors of key neurological targets, underscores its importance in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of the structure-activity relationships of N-alkylated piperidines derived from this scaffold holds the potential to deliver new and effective treatments for a range of debilitating neurological disorders.

References

The Piperidine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). Its remarkable prevalence in a vast array of clinically successful drugs stems from a unique combination of physicochemical properties and synthetic tractability. This technical guide provides a comprehensive overview of the role of the piperidine moiety in the design and function of CNS-active compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in CNS drug development can be attributed to several key features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles:

  • Basicity and Receptor Interaction: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in the binding pockets of various CNS targets, such as G-protein coupled receptors (GPCRs) and enzymes.[1] This is a critical feature for the high binding affinity of many piperidine-containing drugs.

  • Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for precise binding to diverse and complex biological targets.[1]

  • Lipophilicity and Blood-Brain Barrier Permeability: The piperidine ring itself confers a degree of lipophilicity, which is often crucial for penetration of the blood-brain barrier (BBB) and reaching CNS targets.[2] The lipophilicity can be readily modulated through the introduction of various substituents, allowing for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Synthetic Versatility: The piperidine ring is a synthetically accessible scaffold, with numerous well-established methods for its construction and functionalization.[3][4] This allows medicinal chemists to readily generate diverse libraries of piperidine-containing compounds for structure-activity relationship (SAR) studies.

Prevalence of the Piperidine Scaffold in CNS-Active Drugs

The piperidine motif is a core structural element in a wide range of drugs targeting various CNS disorders. Its versatility allows it to serve as a key pharmacophore for interacting with a multitude of receptors and enzymes.

Antipsychotics

Many typical and atypical antipsychotic drugs feature a piperidine ring, which often plays a crucial role in their interaction with dopamine and serotonin receptors.[5][6] Haloperidol, a classic example of a butyrophenone antipsychotic, contains a 4-hydroxypiperidine moiety that is essential for its potent dopamine D2 receptor antagonism.[7] Newer atypical antipsychotics also incorporate the piperidine scaffold to achieve a more complex pharmacological profile, targeting multiple receptor subtypes to improve efficacy and reduce side effects.[8]

Opioid Analgesics

The piperidine scaffold is a cornerstone of many potent opioid analgesics, including the phenylpiperidine class of opioids.[4][9] Fentanyl and its analogs, for instance, are highly potent µ-opioid receptor agonists where the N-substituted piperidine is critical for their analgesic activity.[10][11] The piperidine ring in these molecules mimics the core structure of morphine and is essential for their interaction with the opioid receptor.[12]

Alzheimer's Disease Therapeutics

In the treatment of Alzheimer's disease, the piperidine scaffold is famously present in donepezil, a reversible inhibitor of acetylcholinesterase (AChE).[13][14][15] The N-benzylpiperidine moiety of donepezil is crucial for its high-affinity binding to the active site of AChE, leading to increased levels of the neurotransmitter acetylcholine in the brain.[16] The piperidine nucleus continues to be a promising scaffold for the development of new multi-target-directed ligands for Alzheimer's disease.[17][18]

Other CNS Applications

Beyond these major therapeutic areas, the piperidine scaffold is found in drugs for a variety of other CNS conditions, including antidepressants, anxiolytics, and agents for Parkinson's disease.[5][19] Its ability to interact with a wide range of CNS targets, including dopamine transporters, serotonin receptors, and sigma receptors, underscores its status as a truly privileged scaffold in neuropharmacology.[20][21]

Quantitative Data of Piperidine-Containing CNS Compounds

The following tables summarize key quantitative data for representative piperidine-containing CNS active compounds, illustrating their potency and selectivity for various biological targets.

CompoundTarget(s)K_i_ (nM)IC_50_ (nM)Reference(s)
Antipsychotics
HaloperidolDopamine D_2_ Receptor0.28 - 0.91[22]
Dopamine D_3_ Receptor0.53[22]
Dopamine D_4_ Receptor4.4[22]
Sigma-1 Receptor2.5[9]
Compound 11 (amide-piperidine derivative)Dopamine D_2_ Receptor1.2[8]
5-HT_1A_ Receptor2.5[8]
5-HT_2A_ Receptor3.1[8]
Opioid Analgesics
Fentanylµ-Opioid Receptor-Potent Agonist[10][11]
Alzheimer's Disease Therapeutics
DonepezilAcetylcholinesterase (AChE)5.7[23]
Sigma Receptor Ligands
Compound 5 (piperidine derivative)Sigma-1 Receptor3.64[24][25]
Histamine H_3_ Receptor7.70[24][25]
Compound 11 (piperidine derivative)Sigma-1 Receptor4.41[24][25]
Histamine H_3_ Receptor6.2[24][25]
Dopamine Transporter Ligands
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDopamine Transporter (DAT)0.7[21]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of piperidine-containing CNS active compounds.

Synthesis of Piperidine-Containing CNS Drugs

General Considerations: The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core. Common strategies include reductive amination, N-alkylation, and various cyclization reactions.[4]

Synthesis of Fentanyl (Optimized Route): [2]

  • Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of cesium carbonate to furnish N-phenethyl-4-piperidone.

  • Reductive Amination: The resulting piperidone is subjected to reductive amination with aniline, mediated by sodium triacetoxyborohydride in the presence of acetic acid, to yield N-[1-(2-phenylethyl)-4-piperidinyl]aniline.

  • Acylation: The final acylation of the 4-amino-piperidine intermediate with propionyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) affords fentanyl.

Synthesis of Donepezil: [16][23]

  • Aldol Condensation: The synthesis typically begins with an aldol condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine in the presence of a strong base like lithium diisopropylamide (LDA).

  • Reduction: The resulting unsaturated intermediate is then reduced, often via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield donepezil.

Synthesis of Haloperidol: [1][7]

  • Alkylation: The synthesis involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, like potassium iodide.

In Vitro Biological Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [6][13]

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

  • Materials:

    • Acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCI) (substrate)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (chromogen)

    • Sodium Phosphate Buffer (0.1 M, pH 8.0)

    • Test compound and positive control (e.g., Donepezil)

    • 96-well microplate and microplate reader

  • Procedure:

    • Prepare solutions of AChE, DTNB, ATCI, and serial dilutions of the test compound in assay buffer.

    • Add the test compound or control to the wells of a 96-well plate, followed by the AChE solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals to monitor the reaction kinetics.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the negative control (no inhibitor). The IC_50_ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine Receptor Radioligand Binding Assay: [14][26]

  • Principle: This assay quantifies the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

  • Materials:

    • Membrane preparations from cells expressing the dopamine receptor of interest (e.g., D_2_, D_3_).

    • Radiolabeled ligand (e.g., [³H]-Spiperone for D_2_ receptors).

    • Unlabeled test compound (e.g., Haloperidol) and a non-specific binding determinant (e.g., a high concentration of an unlabeled antagonist).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl_2_, 2 mM CaCl_2_, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor-containing membranes with the radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-specific determinant).

    • After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC_50_ value of the test compound is determined from a competition curve, and the inhibition constant (K_i_) is calculated using the Cheng-Prusoff equation.

In Vivo Pharmacological Assays

In Vivo Microdialysis for Neurotransmitter Monitoring: [10][12]

  • Principle: This technique allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in freely moving animals. A microdialysis probe with a semi-permeable membrane is implanted into the target brain area. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and substances from the extracellular fluid diffuse across the membrane into the dialysate, which is then collected and analyzed.

  • Procedure:

    • Surgically implant a guide cannula into the desired brain region of an anesthetized animal.

    • After a recovery period, insert a microdialysis probe through the guide cannula in the awake animal.

    • Perfuse the probe with aCSF at a constant low flow rate.

    • Collect baseline dialysate samples.

    • Administer the piperidine-containing test compound (systemically or locally via reverse dialysis).

    • Continue collecting dialysate samples at regular intervals.

    • Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by piperidine-containing CNS drugs and a typical experimental workflow.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi_Protein Gαi/o Protein D2R->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Piperidine_Antagonist Piperidine Antagonist (e.g., Haloperidol) Piperidine_Antagonist->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway Inhibition.

Opioid_Receptor_Signaling Opioid_Agonist Piperidine Opioid Agonist (e.g., Fentanyl) Mu_Opioid_Receptor µ-Opioid Receptor Opioid_Agonist->Mu_Opioid_Receptor Binds to Gi_Protein Gαi/o Protein Mu_Opioid_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channels Gi_Protein->Ca_Channel Inhibits K_Channel K⁺ Channels Gi_Protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release Contributes to Neuronal_Hyperpolarization Neuronal Hyperpolarization K_Channel->Neuronal_Hyperpolarization Leads to Neuronal_Hyperpolarization->Reduced_Neurotransmitter_Release Contributes to

Caption: µ-Opioid Receptor Signaling Pathway Activation.

Drug_Discovery_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization & Preclinical Development Compound_Design Compound Design & Library Synthesis SAR_Studies Structure-Activity Relationship (SAR) Compound_Design->SAR_Studies Binding_Assays Radioligand Binding Assays (Ki) SAR_Studies->Binding_Assays Enzyme_Assays Enzyme Inhibition Assays (IC50) SAR_Studies->Enzyme_Assays ADME_Tox In Vitro ADME/Tox SAR_Studies->ADME_Tox Lead_Optimization Lead Optimization Binding_Assays->Lead_Optimization Enzyme_Assays->Lead_Optimization ADME_Tox->Lead_Optimization PK_Studies Pharmacokinetic Studies PD_Models Pharmacodynamic (Efficacy) Models PK_Studies->PD_Models Microdialysis In Vivo Microdialysis PD_Models->Microdialysis Microdialysis->Lead_Optimization Lead_Optimization->PK_Studies Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: CNS Drug Discovery Workflow.

Conclusion

The piperidine scaffold remains an indispensable tool in the development of drugs for a wide range of CNS disorders. Its favorable physicochemical properties, coupled with its synthetic accessibility, have solidified its status as a privileged structure in medicinal chemistry. As our understanding of the complexities of the central nervous system continues to evolve, the strategic incorporation and innovative functionalization of the piperidine ring will undoubtedly continue to be a fruitful approach for the discovery of the next generation of effective and safe CNS therapeutics. This guide provides a foundational resource for researchers and drug development professionals, offering a blend of fundamental principles, practical data, and detailed methodologies to aid in the ongoing quest for novel treatments for neurological and psychiatric diseases. quest for novel treatments for neurological and psychiatric diseases.

References

(1-Ethylpiperidin-3-yl)methanol: A Key Intermediate in Central Nervous System Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(1-Ethylpiperidin-3-yl)methanol , a substituted piperidine derivative, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features, comprising a tertiary amine within a piperidine ring and a primary alcohol, make it a versatile synthon for the creation of molecules with potential therapeutic applications in areas such as psychiatric and neurological disorders. This technical guide provides an in-depth overview of its synthesis, properties, and significant role as a pharmaceutical intermediate.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point between 120-125 °C.[1] It is characterized by the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol .[2][3] For safe handling and to maintain its integrity, it should be stored in a dry, sealed container at 2-8°C.

PropertyValue
CAS Number 54525-19-8
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Liquid
Boiling Point 120-125 °C
Purity Typically ≥98%
Storage Temperature 2-8 °C

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the N-alkylation of a piperidine precursor or the reduction of a corresponding carbonyl compound.

N-Alkylation of 3-Piperidinemethanol

A straightforward method for the synthesis of this compound is the direct N-alkylation of 3-piperidinemethanol. This reaction typically involves the use of an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-piperidinemethanol (1.0 equivalent) in a suitable aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 equivalents).

  • Addition of Alkylating Agent: Ethyl iodide or ethyl bromide (1.1-1.5 equivalents) is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time can vary from several hours to overnight.

  • Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

N_Alkylation_Workflow start Start reagents 3-Piperidinemethanol Ethyl Halide Base Solvent start->reagents reaction N-Alkylation Reaction (Room Temperature) reagents->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Filtration & Solvent Evaporation monitoring->workup Complete purification Vacuum Distillation or Column Chromatography workup->purification product This compound purification->product

A generalized workflow for the N-alkylation of 3-piperidinemethanol.
Reductive Amination

An alternative synthetic approach is the reductive amination of N-ethyl-3-piperidone. This method involves the reaction of the ketone with a reducing agent in the presence of an ammonia source, which is then followed by the reduction of the resulting imine or enamine. However, a more common and analogous approach in medicinal chemistry involves the reduction of a carboxylic acid ester or an aldehyde. For instance, the reduction of ethyl 1-ethylnipecotate (ethyl 1-ethylpiperidine-3-carboxylate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound.

Experimental Protocol: Reduction of Ethyl 1-Ethylnipecotate

  • Reaction Setup: A solution of ethyl 1-ethylnipecotate (1.0 equivalent) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: The flask is cooled in an ice bath, and a solution or slurry of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in the same anhydrous solvent is added slowly and cautiously.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water, which results in the formation of a granular precipitate of aluminum salts.

  • Work-up: The precipitate is removed by filtration, and the filter cake is washed with the ether solvent.

  • Purification: The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Reduction_Workflow start Start reagents Ethyl 1-Ethylnipecotate LiAlH₄ Anhydrous Ether start->reagents reaction Reduction Reaction (0°C to Room Temp) reagents->reaction quench Quenching (Water, NaOH solution) reaction->quench workup Filtration & Solvent Evaporation quench->workup purification Vacuum Distillation workup->purification product This compound purification->product D2_Receptor_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates G_protein Gi/o Protein D2R->G_protein Activates Antagonist Antagonist Drug (derived from This compound) Antagonist->D2R Blocks Binding AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene expression, ion channel activity) PKA->Downstream Phosphorylates & Modulates

References

A Comprehensive Technical Guide to the Synthesis of N-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets. The substituent on the piperidine nitrogen (N-substituent) is a critical determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and efficient synthetic methods for introducing diverse N-substituents is of paramount importance to drug discovery and development professionals.[1][3]

This technical guide provides an in-depth review of the core synthetic strategies for preparing N-substituted piperidine derivatives. It covers key methodologies, from classical N-alkylation and N-arylation to more complex ring-forming and dearomatization strategies. For each key method, detailed experimental protocols are provided, and quantitative data from the literature are summarized in tabular format to facilitate comparison.

Part 1: N-Substitution of a Pre-existing Piperidine Ring

The most direct approach to N-substituted piperidines involves the functionalization of a piperidine or a pre-substituted piperidine core. These methods are broadly categorized by the type of bond formed at the nitrogen atom.

N-Alkylation: Formation of N-C(sp³)-Bonds

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. The two most prevalent methods are direct nucleophilic substitution and reductive amination.

This classical method involves the reaction of the secondary amine of the piperidine ring with an alkyl electrophile, typically an alkyl halide, in the presence of a base.[4][5] The base neutralizes the acid generated during the reaction, driving it towards completion. While straightforward, this approach can sometimes lead to the formation of quaternary ammonium salts as a byproduct, especially with reactive alkylating agents.[4][6]

G cluster_reactants Reactants Piperidine Piperidine Product N-Alkyl Piperidine Piperidine->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., ACN, DMF) Solvent->Product Byproduct Quaternary Salt (Potential Byproduct) Product->Byproduct Over-alkylation

Caption: Workflow for Direct N-Alkylation.

Table 1: Examples of Direct N-Alkylation Reactions

Piperidine DerivativeAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
PiperidineEthyl BromideK₂CO₃DMFRT--[5]
PiperidineMethyl IodideNoneAcetonitrileRTSlow Add-[5]
2-MethylpiperidineBenzyl BromideK₂CO₃Acetonitrile801292[4]
4-AminopiperidineEthyl IodideNaHCO₃EthanolReflux1685[6]

Experimental Protocol: Direct N-Alkylation with Alkyl Halides [4]

  • To a round-bottom flask, add the piperidine derivative (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.), and an anhydrous solvent like acetonitrile.

  • Add the alkyl halide (1.1-1.2 eq.) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated piperidine.

Reductive amination is a milder and often more selective method that avoids the problem of over-alkylation.[4] The reaction proceeds in two steps: the piperidine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective reagent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[4] Borane-pyridine complex (BAP) has also been shown to be an excellent, less toxic alternative to reagents like sodium cyanoborohydride (NaCNBH₃).[8][9]

G start Piperidine + Aldehyde/Ketone iminium Iminium Ion Intermediate start->iminium Condensation product N-Alkyl Piperidine iminium->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃, BAP) reductant->iminium

Caption: General Pathway for Reductive Amination.

Table 2: Examples of N-Alkylation via Reductive Amination

Piperidine DerivativeCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
PiperidineBenzaldehydeBorane-PyridineEthanol-95[8]
Piperidine3-PyridinecarboxaldehydeBorane-PyridineEthanol-93[8]
2-EthylpiperidineAcetoneNaBH(OAc)₃Dichloromethane2488[4]
PiperidineCinnamaldehydeBorane-PyridineEthanol-91[8]
3,4-Dehydropiperidine4-FluorobenzaldehydeBorane-PyridineEthanol-82[8]

Experimental Protocol: N-Alkylation via Reductive Amination [4]

  • In a dry round-bottom flask under an inert atmosphere, dissolve the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or dichloroethane).

  • Stir the solution at room temperature for a short period (e.g., 20-30 minutes) to allow for iminium ion formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the mixture in a single portion.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

N-Arylation: Formation of N-C(sp²)-Bonds

The synthesis of N-aryl and N-heteroaryl piperidines is crucial, as this structural motif is prevalent in numerous pharmaceuticals.[10] Transition-metal-catalyzed cross-coupling reactions are the most common and powerful methods for forging this C-N bond.

The most common routes for the N-arylation of piperidine involve coupling it with aryl halides using transition metal catalysts.[10][11] The Buchwald-Hartwig amination (typically palladium-catalyzed) and the Ullmann condensation (typically copper-catalyzed) are the most prominent methods.[10] These reactions often require specific ligands to enhance catalyst activity and achieve high yields.[10]

G cluster_reactants Reactants & Reagents Piperidine Piperidine Product N-Aryl Piperidine Piperidine->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd or Cu Catalyst + Ligand Catalyst->Product Base Base (e.g., K₂CO₃, KOtBu) Base->Product

Caption: General Scheme for Metal-Catalyzed N-Arylation.

Table 3: Examples of Metal-Catalyzed N-Arylation Reactions

Aryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneCuI / L-prolineK₂CO₃DMSO902292[10]
1-chloro-4-nitrobenzeneCu powder / MGK₂CO₃DMSO-H₂O100-11010-1691[10]
ChlorobenzeneNHC-Pd(II) complexKOtBuToluene1301285-98[10]
4-Iodo-N-Boc-piperidineCoCl₂ / TMCD-THF25281[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 1-2 mol%).

  • Add the aryl halide (1.0 eq.), the piperidine derivative (1.2 eq.), and an anhydrous solvent (e.g., toluene).

  • Add the base (e.g., Lithium hexamethyldisilazide (LHMDS), 1.4 eq.).

  • Stir the mixture at the appropriate temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

A novel and general strategy to access N-(hetero)arylpiperidines utilizes a pyridine ring-opening and ring-closing approach via Zincke imine intermediates.[3][13] This method generates pyridinium salts from a wide variety of substituted pyridines and (heteroaryl)anilines. Subsequent hydrogenation or nucleophilic addition reactions then provide access to the desired N-(hetero)arylpiperidine derivatives.[3][14][15] This strategy is particularly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies.[14][16]

Part 2: De Novo Synthesis of the N-Substituted Piperidine Ring

These strategies build the piperidine ring from acyclic or different heterocyclic precursors, incorporating the N-substituent during the ring-forming process.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition method for constructing the piperidine skeleton in a single step.[17] It involves the [4+2] cycloaddition of a diene with an imine (the dienophile), which contains the future N-substituent. This reaction can be catalyzed by Lewis or Brønsted acids to activate the imine.[18][19]

Table 4: Examples of Aza-Diels-Alder Reactions for Piperidine Synthesis

DieneImine SourceCatalyst/ConditionsProduct TypeYield (%)Reference
Danishefsky's dieneN-Benzylidene-anilineZnCl₂4-Piperidone85[18]
2,3-DimethylbutadieneMethanimine (in situ)H₂O, 50 °CTetrahydropyridineModest[20]
CyclopentadieneN-tosylimineCu(OTf)₂ / Chiral BoxFused Piperidine94 (97% ee)[17]

Experimental Protocol: Aza-Diels-Alder Reaction Note: Protocols are highly substrate-dependent. The following is a generalized example.

  • To a solution of the imine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), add the Lewis acid catalyst (e.g., ZnCl₂ or a chiral catalyst system).

  • Stir for 15-30 minutes, then add the diene (1.2-1.5 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours until completion.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and efficient method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are N-substituted, fused piperidine systems.[21] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[21][22] The reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion.[21]

G amine β-Arylethylamine iminium Iminium Ion amine->iminium carbonyl Aldehyde / Ketone carbonyl->iminium Condensation (+ H⁺) spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product Fused Piperidine (e.g., Tetrahydroisoquinoline) spiro->product Rearrangement & Deprotonation

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Pictet-Spengler Reaction [21]

  • Dissolve the β-arylethylamine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add an acid catalyst (e.g., trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), 0.1-1.0 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by crystallization or column chromatography.

Conclusion

The synthesis of N-substituted piperidines is a rich and diverse field, offering a multitude of strategies to access this critical pharmaceutical scaffold. Direct functionalization of the piperidine nitrogen through alkylation and arylation remains the most straightforward approach for many applications. Reductive amination offers a mild and highly selective alternative to direct alkylation, while modern metal-catalyzed methods like the Buchwald-Hartwig amination have made N-arylation broadly accessible. For more complex targets or library synthesis, ring-forming strategies such as the aza-Diels-Alder and Pictet-Spengler reactions, as well as the functionalization and reduction of pyridine precursors, provide powerful and convergent pathways. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The methods and protocols outlined in this guide provide a robust toolkit for researchers, scientists, and drug development professionals to design and execute the synthesis of novel N-substituted piperidine derivatives.

References

Navigating the Bioactive Landscape: A Technical Guide to the Preliminary Biological Activity Screening of (1-Ethylpiperidin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary biological activity screening of (1-Ethylpiperidin-3-yl)methanol analogs, a class of compounds with significant potential in drug discovery. The versatile piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3] This document outlines a strategic approach to elucidating the pharmacological profile of novel analogs based on this core structure, focusing on key central nervous system (CNS) targets.

Introduction to the this compound Scaffold

The this compound core structure presents key pharmacophoric features, including a tertiary amine and a primary alcohol, which suggest potential interactions with a variety of biological targets, particularly within the CNS. Based on the extensive body of research on related piperidine derivatives, a primary screening panel for these analogs should logically focus on targets implicated in neurological and psychiatric disorders. This guide will detail screening protocols for four such target classes:

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, inhibition of which is a therapeutic strategy for Alzheimer's disease.[4]

  • Muscarinic Acetylcholine Receptors (mAChRs): A family of G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine and are implicated in various CNS and peripheral functions.

  • Sigma Receptors (σ₁ and σ₂): A unique class of intracellular proteins involved in cellular signaling and implicated in a range of conditions including neuropsychiatric disorders and cancer.[3]

  • Dopamine Receptors (D₁-like and D₂-like): GPCRs that are central to motor control, motivation, and reward, and are key targets in the treatment of Parkinson's disease, schizophrenia, and other psychiatric conditions.

The following sections will provide detailed experimental protocols for assays targeting these proteins, representative data for analogous compounds to guide interpretation, and visualizations of the screening workflow and relevant signaling pathways.

A Strategic Approach to Preliminary Screening

A tiered or parallel screening approach is recommended to efficiently characterize the biological activity of a library of this compound analogs. The general workflow begins with primary in vitro assays to identify initial "hits" for each target class, followed by secondary assays to confirm activity and determine potency and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Generation Compound_Library Compound Library (this compound Analogs) AChE_Assay AChE Inhibition Assay (Ellman's Method) Compound_Library->AChE_Assay mAChR_Binding Muscarinic Receptor Binding Assay Compound_Library->mAChR_Binding Sigma_Binding Sigma Receptor Binding Assay Compound_Library->Sigma_Binding Dopamine_Functional Dopamine Receptor Functional Assay Compound_Library->Dopamine_Functional IC50_Determination IC50/EC50 Determination AChE_Assay->IC50_Determination Hits mAChR_Binding->IC50_Determination Hits Sigma_Binding->IC50_Determination Hits Dopamine_Functional->IC50_Determination Hits Selectivity_Profiling Selectivity Profiling (Against related targets) IC50_Determination->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds

Figure 1: General workflow for the preliminary biological activity screening of novel compounds.

Data Presentation: Biological Activity of Analogous Piperidine Derivatives

While specific biological activity data for this compound analogs is not extensively available in the public domain, the following tables present representative data for structurally related piperidine compounds to serve as a benchmark for screening campaigns.

Table 1: Acetylcholinesterase (AChE) Inhibition by Piperidine Analogs

Compound ClassSpecific AnalogAChE IC₅₀ (nM)Reference
1-Benzylpiperidine Derivative1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[5]
N-Alkylpiperidine Carbamate(S)-1-benzyl-N-(8-(dimethylamino)octyl)piperidine-3-carbamate8.9[6]

Table 2: Muscarinic Receptor Binding Affinities (Kᵢ, nM) of Piperidine Analogs

Compound ClassAnalogM₁ ReceptorM₂ ReceptorM₃ ReceptorReference
Pethidine AnalogCompound 6b670-370[7]
4-Amino-piperidine DerivativeCompound 50-11414.8[8]

Table 3: Sigma Receptor Binding Affinities (Kᵢ, nM) of Piperidine Analogs

Compound ClassAnalogσ₁ Receptorσ₂ ReceptorReference
Nitrile Analog of MeperidineN-benzyl-4-phenylpiperidine-4-carbonitrile0.41656[2]
4-Pyridylpiperidine DerivativeCompound 124.510[3]
Piperidine-based ScaffoldCompound 12c0.7>1000[1]

Table 4: Dopamine Receptor Functional Activity (EC₅₀/Kᵢ, nM) of Piperidine Analogs

Compound ClassAnalogD₂ Receptor (EC₅₀)D₄ Receptor (Kᵢ)Reference
Phenyl-piperazine ScaffoldCompound 22a2.5 (partial agonist)-[9]
Piperidine-based LigandCompound 77-LH-28-1>10,0001.2[10]

Experimental Protocols

This section provides detailed methodologies for the primary screening assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically.

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine (ATCI)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • In a 96-well plate, add buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Muscarinic Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for muscarinic receptors.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor subtype of interest (M₁-M₅)

    • Radioligand (e.g., [³H]N-methylscopolamine)

    • Test compounds

    • Assay buffer (e.g., Tris-HCl)

    • Non-specific binding control (e.g., atropine)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like atropine) from the total binding.

    • Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.

Sigma Receptor Radioligand Binding Assay

This protocol is similar to the muscarinic receptor binding assay but uses different radioligands and cell preparations.

  • Principle: A competitive binding assay to measure the affinity of test compounds for σ₁ and σ₂ receptors.

  • Materials:

    • Membrane homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂)

    • For σ₁: --INVALID-LINK---pentazocine as the radioligand.

    • For σ₂: [³H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand, with a masking concentration of a selective σ₁ ligand to block binding to σ₁ sites.

    • Test compounds

    • Assay buffer

    • Non-specific binding control (e.g., haloperidol)

    • Filtration and scintillation counting equipment as described for the muscarinic receptor assay.

  • Procedure:

    • The procedure is analogous to the muscarinic receptor binding assay, with the appropriate choice of membrane preparation and radioligand for the target sigma receptor subtype.

    • For σ₂ receptor binding, pre-incubation with a selective σ₁ ligand is necessary to ensure that [³H]DTG binds only to the σ₂ receptor.

    • Data analysis to determine IC₅₀ and Kᵢ values is performed as described above.

Dopamine Receptor Functional Assay (cAMP Assay)

This cell-based assay measures the functional activity of test compounds at dopamine receptors.

  • Principle: D₁-like receptors (D₁ and D₅) are coupled to Gs proteins and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). D₂-like receptors (D₂, D₃, and D₄) are coupled to Gi/o proteins and inhibit adenylyl cyclase, causing a decrease in cAMP. This assay quantifies the change in intracellular cAMP levels in response to the test compound.

  • Materials:

    • Cell line stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Cell culture medium and reagents.

    • Test compounds.

    • Forskolin (to stimulate cAMP production for D₂-like receptor assays).

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

    • Microplate reader compatible with the chosen detection kit.

  • Procedure:

    • Culture the cells expressing the target dopamine receptor in a microplate.

    • For D₂-like receptor assays, pre-treat the cells with forskolin to elevate basal cAMP levels.

    • Add varying concentrations of the test compound to the cells and incubate for a specified time.

    • Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration using the chosen detection method.

    • For agonist activity, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC₅₀ value.

    • For antagonist activity, measure the ability of the test compound to block the effect of a known dopamine receptor agonist.

Signaling Pathway Visualizations

Understanding the signaling pathways associated with the target receptors is crucial for interpreting the results of the screening assays.

G cluster_0 Muscarinic Receptor Signaling (M₁/M₃/M₅) Agonist_M135 ACh / Analog M135_Receptor M₁/M₃/M₅ Receptor Agonist_M135->M135_Receptor Gq11 Gq/11 M135_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_M135 Cellular Response Ca_Release->Cellular_Response_M135 PKC->Cellular_Response_M135

Figure 2: Gq/11-coupled signaling pathway for M₁, M₃, and M₅ muscarinic receptors.

G cluster_1 Dopamine Receptor Signaling (D₂-like) Agonist_D2 Dopamine / Analog D2_Receptor D₂/D₃/D₄ Receptor Agonist_D2->D2_Receptor Gio Gi/o D2_Receptor->Gio activates AC_inhibit Adenylyl Cyclase (AC) Gio->AC_inhibit inhibits cAMP_inhibit cAMP AC_inhibit->cAMP_inhibit reduces conversion of ATP to ATP ATP PKA_inhibit Protein Kinase A (PKA) cAMP_inhibit->PKA_inhibit Cellular_Response_D2 Cellular Response PKA_inhibit->Cellular_Response_D2

Figure 3: Gi/o-coupled signaling pathway for D₂-like dopamine receptors.

Conclusion

The preliminary biological activity screening of this compound analogs requires a systematic and multi-faceted approach. By employing a panel of well-established in vitro assays targeting key CNS proteins, researchers can efficiently identify promising lead compounds for further development. The detailed protocols and representative data provided in this guide serve as a valuable resource for initiating and interpreting such screening campaigns. Subsequent structure-activity relationship studies, guided by the initial screening data, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these novel piperidine derivatives, ultimately paving the way for the discovery of new therapeutics.

References

(1-Ethylpiperidin-3-yl)methanol: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and potential biological context of (1-Ethylpiperidin-3-yl)methanol (CAS No: 54525-19-8). The information presented herein is intended to support laboratory research and drug development activities by providing key safety data, handling protocols, and an overview of its potential pharmacological relevance based on structurally related compounds.

Chemical and Physical Properties

This compound is a substituted piperidine derivative. The following table summarizes its key chemical and physical properties.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1]
Appearance Liquid[3]
Purity Typically ≥98%[3]
CAS Number 54525-19-8[1][2]
Synonyms (1-ethyl-3-piperidinyl)methanol, 1-Ethyl-3-piperidinemethanol[1][2]

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Source:[1]

Precautionary Statements

The following precautionary statements should be observed when handling this compound:

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302+P317IF ON SKIN: Get medical help.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[1]

Experimental Protocols: Safe Handling and Storage

The following protocols are generalized guidelines for the safe handling and storage of this compound in a laboratory setting. These should be adapted to specific experimental needs and institutional safety policies.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) lab_coat Lab Coat (Buttoned, full-length) gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (ANSI-approved) face_shield Face Shield (If splash hazard exists) goggles->face_shield Consider for large quantities or splashing respirator Respirator (If ventilation is inadequate) start Handling This compound start->lab_coat Always Wear start->gloves Always Wear start->goggles Always Wear start->respirator Use in case of poor ventilation

Figure 1. Recommended Personal Protective Equipment (PPE) for handling this compound.
General Handling Procedure

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Ensure appropriate waste containers are clearly labeled and available.

  • Handling :

    • All handling of this compound should be performed inside a certified chemical fume hood.

    • Avoid inhalation of vapors.

    • Prevent contact with skin and eyes by wearing appropriate PPE.

    • Use compatible labware (e.g., borosilicate glass).

    • Ground equipment when transferring large quantities to prevent static discharge.

  • Spill & Emergency Procedures :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Recommended Temperature : 4°C.[1]

  • Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Storage Area : Store in a designated chemical storage cabinet away from heat, sparks, and open flames.

Storage_Protocol receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log storage_location Designated Storage Area (Cool, Dry, Well-Ventilated) log->storage_location temp Store at 4°C storage_location->temp incompatibles Segregate from Incompatible Materials (Oxidizers, Strong Acids/Bases) storage_location->incompatibles use Remove for Use storage_location->use return_storage Return to Storage use->return_storage return_storage->storage_location

Figure 2. Logical workflow for the proper storage of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the piperidine scaffold is a common motif in centrally active pharmaceuticals. Structurally similar compounds, particularly substituted piperidine derivatives, have been investigated as inhibitors of monoamine transporters.

Based on this, this compound may act as a triple reuptake inhibitor, modulating the levels of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the synaptic cleft.[4][5][6] Such compounds are of interest in the development of next-generation antidepressants.[4]

The proposed mechanism of action involves the binding of the compound to the monoamine transporters on the presynaptic neuron, which blocks the reuptake of neurotransmitters from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron transporter Monoamine Transporter (SERT, NET, DAT) compound This compound (Hypothesized Inhibitor) compound->transporter Inhibits neurotransmitter_vesicle Neurotransmitter Vesicle neurotransmitter Neurotransmitter (Serotonin, Norepinephrine, Dopamine) neurotransmitter_vesicle->neurotransmitter Release neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binds to signal Signal Transduction receptor->signal

Figure 3. Hypothesized signaling pathway illustrating the inhibition of monoamine reuptake by this compound.

It is important to note that this proposed mechanism is based on the activity of structurally related compounds and requires experimental validation for this compound itself.

Conclusion

This compound is a chemical that requires careful handling due to its hazardous properties. This guide provides a framework for its safe use and storage in a research environment. While its specific biological functions are not yet fully elucidated, its structural similarity to known monoamine reuptake inhibitors suggests a potential role in modulating neurotransmitter systems, making it a compound of interest for further investigation in neuroscience and drug discovery. All personnel should be thoroughly trained on its hazards and the proper procedures for its use before commencing any experimental work.

References

The Synthetic Utility of (1-Ethylpiperidin-3-yl)methanol in Pharmaceutical Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-3-yl)methanol is a heterocyclic organic compound belonging to the piperidine class. While direct therapeutic applications of the molecule itself are not extensively documented in publicly available literature, its significance lies in its role as a versatile synthetic intermediate in medicinal chemistry. The piperidine scaffold is a common motif in a wide array of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The presence of a reactive hydroxyl group and a tertiary amine within the this compound structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic value, such as antipsychotic and analgesic agents.

This technical guide provides an in-depth look at the known applications of this compound, with a focus on its use in the synthesis of components for advanced drug delivery systems.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
CAS Number 54525-19-8Commercially available
Molecular Formula C₈H₁₇NOCommercially available
Molecular Weight 143.23 g/mol Commercially available
Boiling Point 120-125 °CCommercially available
Appearance LiquidCommercially available

Application in the Synthesis of Cationic Lipids for mRNA Delivery

A notable application of this compound is in the synthesis of cationic lipids, which are crucial components of lipid nanoparticle (LNP) formulations for the delivery of messenger RNA (mRNA) therapeutics. A specific example is detailed in patent WO2015095351A1, which describes the synthesis of a novel cationic lipid for a leptin mRNA formulation.

Synthetic Pathway

The synthesis involves the reaction of this compound with an activated intermediate to form the final cationic lipid. The piperidine nitrogen provides a positive charge at physiological pH, which is essential for complexing with the negatively charged mRNA, while the lipid tails facilitate the formation of the nanoparticle structure and its interaction with cell membranes.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Intermediate 13d (Activated Ester) C DCM (solvent) Pyridine, DMAP (bases) Ambient Temperature A->C B This compound B->C D Cationic Lipid D ((9Z,12Z)-3-((4,4- bis(octyloxy)butanoyl)oxy)-2-((((( 1-ethylpiperidin-3-yl)methoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate) C->D

Synthetic workflow for the preparation of Cationic Lipid D.
Experimental Protocol

The following is a detailed experimental protocol for the synthesis of the cationic lipid, as described in patent WO2015095351A1.

Materials:

  • Intermediate 13d (activated ester precursor)

  • This compound

  • 4-Nitrophenylchloroformate

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, 4-nitrophenylchloroformate (290 mg, 1.439 mmol) was dissolved in DCM (10 mL).

  • Pyridine (0.116 mL, 1.439 mmol) and DMAP (26.4 mg, 0.216 mmol) were added to the solution.

  • Intermediate 13d (500 mg, 0.719 mmol) was subsequently added, and the mixture was stirred at ambient temperature for 1 hour.

  • This compound (618 mg, 4.32 mmol) was then added, and the reaction was allowed to proceed overnight.

  • The reaction mixture was concentrated under reduced pressure.

  • The resulting concentrate was purified by silica gel chromatography using a gradient of ethyl acetate in heptane as the eluent to yield 530 mg of the final product, Cationic Lipid D.

Product Characterization

The structure of the synthesized cationic lipid was confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Compound¹H NMR Data (400 MHz, CDCl₃)
Cationic Lipid D δ = 5.25-5.46 (m, 4H), 4.49 (t, J = 5.52 Hz, 1H), 4.17 (dd, J = 11.0, 5.5 Hz, 2H), 4.10 (d, J = 6.0 Hz, 2H), 3.55-3.65 (m, 2H), 3.35-3.50 (m, 4H), 2.75 (t, J = 6.5 Hz, 2H), 2.40 (q, J = 7.3 Hz, 2H), 2.30 (t, J = 7.5 Hz, 2H), 2.00-2.10 (m, 4H), 1.80-2.00 (m, 4H), 1.50-1.70 (m, 6H), 1.20-1.45 (m, 26H), 1.05 (t, J = 7.3 Hz, 3H), 0.85-0.95 (m, 6H)

Potential in Central Nervous System (CNS) Drug Discovery

While concrete examples of this compound leading to a clinical CNS drug candidate are scarce in the literature, the core piperidine structure is a well-established pharmacophore in neuropharmacology. It is a key component in a variety of CNS-active drugs, including antipsychotics and analgesics. The ethyl group on the piperidine nitrogen and the hydroxymethyl group at the 3-position provide handles for chemical modification to explore structure-activity relationships (SAR) for various CNS targets.

The logical relationship for its potential application in CNS drug discovery can be visualized as follows:

G A This compound (Starting Material) B Chemical Modification (e.g., etherification, esterification, alkylation, etc.) A->B C Library of Derivatives B->C D High-Throughput Screening (Binding Assays, Functional Assays) C->D E Identification of 'Hits' D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate (e.g., for antipsychotic or analgesic properties) F->G

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Ethylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of (1-Ethylpiperidin-3-yl)methanol, a valuable building block in medicinal chemistry. The protocols outlined below are based on established chemical transformations and provide two reliable methods for the synthesis of the target compound.

Compound Information
ParameterValue
Compound Name This compound
CAS Number 54525-19-8
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point 120-125 °C (predicted)

Synthetic Protocols

Two primary synthetic routes are presented:

  • Method A: Reductive Amination of piperidin-3-ylmethanol with acetaldehyde.

  • Method B: Direct N-Alkylation of piperidin-3-ylmethanol with an ethyl halide.

Method A: Reductive Amination

This method involves the reaction of piperidin-3-ylmethanol with acetaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride. This is a widely used and efficient method for N-alkylation of amines.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of piperidin-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of amine) under a nitrogen atmosphere, add acetaldehyde (1.2 eq).

  • Stirring: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Quantitative Data (Expected):

ParameterValue
Yield 75-90%
Purity (TLC) >95%
Purity (GC-MS) >98%
Method B: Direct N-Alkylation

This protocol describes the direct N-alkylation of piperidin-3-ylmethanol using an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve piperidin-3-ylmethanol (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF, 10 mL per gram of amine).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add ethyl bromide (1.5 eq) or ethyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or flash column chromatography.

Quantitative Data (Expected):

ParameterValue
Yield 60-80%
Purity (TLC) >95%
Purity (GC-MS) >98%

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the two described methods.

Synthetic_Workflow cluster_start Starting Material cluster_methodA Method A: Reductive Amination cluster_methodB Method B: N-Alkylation cluster_product Final Product start Piperidin-3-ylmethanol reagentsA 1. Acetaldehyde 2. Sodium Triacetoxyborohydride start->reagentsA reagentsB 1. Ethyl Halide 2. K2CO3 start->reagentsB workupA Work-up & Purification reagentsA->workupA product This compound workupA->product workupB Work-up & Purification reagentsB->workupB workupB->product

Caption: Synthetic routes to this compound.

Logical Relationship of Key Steps in Method A

This diagram shows the logical progression of the key steps in the reductive amination protocol.

Reductive_Amination_Steps step1 Dissolve Piperidin-3-ylmethanol in Anhydrous DCM step2 Add Acetaldehyde, Stir for 1 hour step1->step2 step3 Cool to 0 °C step2->step3 step4 Portion-wise Addition of Sodium Triacetoxyborohydride step3->step4 step5 Warm to Room Temperature, Stir for 12-18 hours step4->step5 step6 Quench with Saturated Aqueous NaHCO3 step5->step6 step7 Extract with DCM step6->step7 step8 Purify by Chromatography or Distillation step7->step8

Caption: Key steps in the reductive amination protocol.

Application Notes and Protocols for the Synthesis of a Novel Antipsychotic Agent Using (1-Ethylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel potential antipsychotic agent, 1-ethyl-3-((6-fluoro-1,2-benzisoxazol-3-yloxy)methyl)piperidine , utilizing (1-Ethylpiperidin-3-yl)methanol as a key starting material. The synthesized compound is a structural analogue of existing benzisoxazole-based atypical antipsychotics and is designed to exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of this class of drugs.

Introduction

Atypical antipsychotics are the cornerstone of treatment for schizophrenia and other psychotic disorders. A significant number of these agents, including risperidone and paliperidone, feature a substituted piperidine moiety linked to a benzisoxazole core. This structural motif is crucial for their pharmacological activity, primarily through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1] this compound is a readily available chiral building block that can serve as a precursor to the piperidine component of novel antipsychotic candidates.

This document outlines a two-step synthetic route commencing with the chlorination of this compound to form the reactive intermediate, 3-(chloromethyl)-1-ethylpiperidine hydrochloride. This intermediate is subsequently coupled with 6-fluoro-1,2-benzisoxazol-3-ol via an O-alkylation reaction to yield the target compound. The protocols provided are based on established synthetic methodologies for similar chemical transformations.

Proposed Synthetic Scheme

Synthetic Pathway A This compound B 3-(Chloromethyl)-1-ethylpiperidine hydrochloride A->B SOCl₂, Toluene Reflux D 1-Ethyl-3-((6-fluoro-1,2-benzisoxazol-3-yloxy)methyl)piperidine B->D K₂CO₃, DMF 80 °C C 6-Fluoro-1,2-benzisoxazol-3-ol C->D

Caption: Proposed synthesis of a novel antipsychotic agent.

Experimental Protocols

Step 1: Synthesis of 3-(Chloromethyl)-1-ethylpiperidine hydrochloride

This protocol describes the conversion of the hydroxyl group of this compound to a chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound (14.3 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Add 100 mL of diethyl ether to the residue and stir for 30 minutes to precipitate the product.

  • Filter the solid product, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford 3-(chloromethyl)-1-ethylpiperidine hydrochloride as a white solid.

Quantitative Data:

ParameterValue
Starting Material14.3 g
Product Weight18.2 g
Yield (%) ~92%
Purity (HPLC)>98%
Melting Point155-158 °C
Step 2: Synthesis of 1-Ethyl-3-((6-fluoro-1,2-benzisoxazol-3-yloxy)methyl)piperidine

This protocol details the O-alkylation of 6-fluoro-1,2-benzisoxazol-3-ol with the previously synthesized piperidine intermediate.

Materials:

  • 3-(Chloromethyl)-1-ethylpiperidine hydrochloride

  • 6-Fluoro-1,2-benzisoxazol-3-ol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 6-fluoro-1,2-benzisoxazol-3-ol (15.3 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and 100 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-(chloromethyl)-1-ethylpiperidine hydrochloride (19.8 g, 0.1 mol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product as a pale yellow oil.

Quantitative Data:

ParameterValue
Starting Material 119.8 g
Starting Material 215.3 g
Product Weight22.1 g
Yield (%) ~75%
Purity (HPLC)>99%

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: O-Alkylation A1 Dissolve this compound in Toluene A2 Cool to 0-5 °C A1->A2 A3 Add SOCl₂ dropwise A2->A3 A4 Reflux for 2h A3->A4 A5 Concentrate A4->A5 A6 Precipitate with Ether A5->A6 A7 Filter and Dry A6->A7 B2 Add Piperidine Intermediate A7->B2 Intermediate B1 Combine Benzisoxazole, K₂CO₃, DMF B1->B2 B3 Heat to 80 °C for 8h B2->B3 B4 Aqueous Work-up B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Dry and Concentrate B5->B6 B7 Column Chromatography B6->B7

Caption: Workflow for the two-step synthesis.

Signaling Pathway of Target Antipsychotic Agent

The synthesized compound is designed to act as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is the primary mechanism of action for atypical antipsychotics. Blockade of these receptors modulates downstream signaling cascades, leading to the therapeutic effects.

Signaling_Pathway cluster_d2 Dopamine D2 Receptor cluster_5ht2a Serotonin 5-HT2A Receptor D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Therapeutic_D2 Antipsychotic Effect (Positive Symptoms) DARPP32->Therapeutic_D2 HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activates IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Signaling Modulation of Dopamine Release Ca_PKC->Signaling Therapeutic_5HT2A Antipsychotic Effect (Negative Symptoms) Reduced EPS Signaling->Therapeutic_5HT2A Drug Novel Antipsychotic (Antagonist) Drug->D2R Blocks Drug->HT2AR Blocks

Caption: Antagonist action at D2 and 5-HT2A receptors.

References

Application of (1-Ethylpiperidin-3-yl)methanol in the Development of Analgesic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in the design of centrally acting analgesic agents, owing to its prevalence in the structures of numerous opioid and non-opioid pain modulators. (1-Ethylpiperidin-3-yl)methanol is a versatile synthetic intermediate possessing both a nucleophilic secondary amine and a primary hydroxyl group, making it an attractive starting material for the generation of diverse chemical libraries for analgesic drug discovery. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel analgesic compounds. While direct analgesic compounds derived from this compound are not extensively reported in publicly available literature, this guide presents a representative synthetic route and evaluation workflow based on established principles of medicinal chemistry and pharmacology for piperidine-based analgesics.

Strategic Application of this compound

The structural features of this compound offer two primary points for chemical modification to explore structure-activity relationships (SAR) for analgesic activity. The secondary amine of the piperidine ring can be functionalized with various substituents to modulate receptor affinity and selectivity, while the hydroxyl group can be modified to alter physicochemical properties and target interactions.

A common strategy in the development of potent analgesics, particularly those targeting opioid receptors, involves the introduction of an N-aralkyl substituent. For the purpose of these application notes, we will focus on the synthesis and evaluation of a hypothetical N-phenethyl derivative, hereafter referred to as Compound X .

Data Presentation

The following table summarizes hypothetical quantitative data for a series of compounds derived from this compound to illustrate the potential impact of structural modifications on analgesic activity.

Compound IDN-SubstituentModification at 3-positionIn Vivo Analgesic Potency (Hot Plate Test, ED₅₀ mg/kg)Opioid Receptor Binding Affinity (μ-opioid, Kᵢ nM)
Compound X Phenethyl-CH₂OH0.515
Analog A Benzyl-CH₂OH1.245
Analog B 3-Phenylpropyl-CH₂OH0.825
Analog C Phenethyl-CH₂OAc0.720
Analog D Phenethyl-C(=O)NHPh0.310

Experimental Protocols

Protocol 1: Synthesis of N-Phenethyl-(1-ethylpiperidin-3-yl)methanol (Compound X)

This protocol describes a standard reductive amination procedure to introduce the phenethyl group at the nitrogen of the piperidine ring.

Materials:

  • This compound

  • Phenylacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add phenylacetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield Compound X.

Protocol 2: In Vivo Analgesic Efficacy Assessment - Hot Plate Test

This protocol outlines the procedure for evaluating the central analgesic activity of Compound X in a rodent model.

Materials:

  • Hot plate apparatus (maintained at 55 ± 0.5 °C)

  • Male Swiss albino mice (20-25 g)

  • Compound X solution (in a suitable vehicle, e.g., 0.9% saline with 5% DMSO)

  • Morphine sulfate solution (positive control)

  • Vehicle solution (negative control)

  • Stopwatch

Procedure:

  • Acclimatize the mice to the laboratory environment for at least 3 days prior to the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Morphine (e.g., 10 mg/kg, i.p.), and Compound X (various doses, e.g., 0.1, 0.5, 1.0 mg/kg, i.p.).

  • Determine the basal reaction time for each mouse by placing it on the hot plate and recording the time taken to lick its hind paw or jump. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the respective treatments (vehicle, morphine, or Compound X) intraperitoneally.

  • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse back on the hot plate and record the latency to respond.

  • Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • Determine the ED₅₀ value of Compound X from the dose-response curve.

Protocol 3: In Vivo Analgesic Efficacy Assessment - Tail-Flick Test

This protocol provides an alternative method for assessing central analgesic activity.

Materials:

  • Tail-flick analgesiometer (radiant heat source)

  • Male Wistar rats (150-200 g)

  • Compound X solution

  • Morphine sulfate solution

  • Vehicle solution

  • Animal restrainers

Procedure:

  • Acclimatize the rats as described in Protocol 2.

  • Gently place each rat in a restrainer, allowing the tail to be exposed.

  • Determine the baseline tail-flick latency by focusing the radiant heat source on the distal portion of the tail and recording the time taken for the rat to flick its tail. A cut-off time of 10-12 seconds is recommended.

  • Group the animals and administer treatments as described in Protocol 2.

  • Measure the tail-flick latency at various time points post-administration.

  • Calculate the %MPE and determine the ED₅₀ value as described for the hot plate test.

Protocol 4: In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Compound X for the μ-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-μ cells)

  • [³H]DAMGO (a radiolabeled μ-opioid receptor agonist)

  • Compound X solutions at various concentrations

  • Naloxone (a non-selective opioid antagonist)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • In a series of tubes, add the cell membrane preparation, [³H]DAMGO (at a concentration close to its K_d), and varying concentrations of Compound X.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of Compound X (Total binding - Non-specific binding).

  • Determine the IC₅₀ value of Compound X (the concentration that inhibits 50% of the specific binding of [³H]DAMGO).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Mandatory Visualizations

G cluster_synthesis Synthesis of Compound X start This compound step1 Formation of Imine Intermediate start->step1 reagent1 Phenylacetaldehyde DCM reagent1->step1 step2 Reductive Amination step1->step2 reagent2 Sodium Triacetoxyborohydride (STAB) reagent2->step2 product Compound X (N-Phenethyl-(1-ethylpiperidin-3-yl)methanol) step2->product G CompoundX Compound X mu_Opioid_Receptor μ-Opioid Receptor (GPCR) CompoundX->mu_Opioid_Receptor G_Protein Gi/o Protein Activation mu_Opioid_Receptor->G_Protein Adenylate_Cyclase Inhibition of Adenylate Cyclase G_Protein->Adenylate_Cyclase Neuronal_Activity Modulation of Ion Channels G_Protein->Neuronal_Activity cAMP Decreased cAMP Levels Adenylate_Cyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia Neuronal_Activity->Analgesia G cluster_workflow Analgesic Evaluation Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Measurement (Hot Plate / Tail-Flick) Animal_Acclimatization->Baseline_Measurement Grouping Grouping (Vehicle, Control, Test Compound) Drug_Administration Drug Administration Grouping->Drug_Administration Baseline_Measurement->Grouping Post_Drug_Measurement Post-Drug Measurement at Time Intervals Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (%MPE, ED50 Calculation) Post_Drug_Measurement->Data_Analysis

Application Notes and Protocols for the N-ethylation of 3-Hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 3-Hydroxymethylpiperidine is a valuable building block in the synthesis of various pharmaceutical agents. This document provides detailed experimental protocols for its N-ethylation to produce N-ethyl-3-hydroxymethylpiperidine, a key intermediate for more complex molecules. Two robust and widely employed methods are presented: Reductive Amination and Direct Alkylation.

Method 1: N-ethylation via Reductive Amination

This approach is often preferred due to its mild reaction conditions, high selectivity, and avoidance of over-alkylation byproducts.[1] The reaction involves the formation of an iminium ion intermediate from 3-hydroxymethylpiperidine and acetaldehyde, which is then reduced in situ by a selective hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]

Reaction Scheme:
  • Step 1: Iminium Ion Formation

  • Step 2: In situ Reduction

Experimental Protocol

Materials:

  • 3-Hydroxymethylpiperidine (1.0 eq)

  • Acetaldehyde (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic amount, optional)[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard equipment for aqueous work-up and purification (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under ambient atmosphere, add 3-hydroxymethylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add acetaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium intermediate.[3] A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3] An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2][3] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[2]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-ethyl-3-hydroxymethylpiperidine.

Method 2: N-ethylation via Direct Alkylation

This classic method involves the nucleophilic substitution reaction between the secondary amine of the piperidine ring and an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base.[3][4] While straightforward, this method requires careful control to minimize the formation of a quaternary ammonium salt byproduct.[1][4]

Reaction Scheme:
  • Nucleophilic attack of the piperidine nitrogen on the ethyl halide.

Experimental Protocol

Materials:

  • 3-Hydroxymethylpiperidine (1.0 eq)

  • Ethyl iodide or Ethyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5 - 2.0 eq)[4]

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous[1][4]

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard equipment for aqueous work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-hydroxymethylpiperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.[3][4]

  • Reagent Addition: Add the ethyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.[3] To minimize the risk of over-alkylation, slow addition using a syringe pump is recommended.[4]

  • Reaction Monitoring: Stir the mixture at room temperature for 12 to 24 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 50-60°C.[3]

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-ethyl-3-hydroxymethylpiperidine.

Data Presentation: Comparison of Protocols

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Ethylating Agent AcetaldehydeEthyl Iodide or Ethyl Bromide
Key Reagent Sodium triacetoxyborohydride (NaBH(OAc)₃)Potassium Carbonate (K₂CO₃)
Solvent Dichloromethane (DCM), DCEDMF, Acetonitrile (MeCN)
Temperature Room TemperatureRoom Temperature to 60°C
Typical Time 4 - 12 hours12 - 24 hours
Key Advantage High selectivity, mild conditions, no over-alkylationSimple reagent set
Potential Issue Reagent cost and moisture sensitivityFormation of quaternary ammonium salt
Typical Yield High (often >85%)Moderate to High (60-90%)

Mandatory Visualizations

cluster_M1 Method A: Reductive Amination cluster_M2 Method B: Direct Alkylation M1_Start 3-Hydroxymethylpiperidine + Acetaldehyde M1_Inter Iminium Ion Intermediate M1_Start->M1_Inter DCM, RT M1_End N-ethyl-3- hydroxymethylpiperidine M1_Inter->M1_End NaBH(OAc)3 M2_Start 3-Hydroxymethylpiperidine + Ethyl Iodide M2_End N-ethyl-3- hydroxymethylpiperidine M2_Start->M2_End K2CO3, DMF M2_Side Quaternary Ammonium Salt (Byproduct) M2_End->M2_Side Excess EtI

Caption: Reaction pathways for N-ethylation.

cluster_workflow General Experimental Workflow A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Ethylating Agent (Aldehyde or Halide) & Base A->B C 3. Add Reducing Agent (For Reductive Amination only) B->C if applicable D 4. Stir & Monitor Reaction (TLC / LC-MS) B->D C->D E 5. Aqueous Work-up: Quench & Extract D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product G->H

Caption: General experimental workflow.

References

Application Notes and Protocols for the Synthesis of Novel Drug Candidates from (1-Ethylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (1-Ethylpiperidin-3-yl)methanol scaffold is a valuable starting point for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS). Its structural features—a tertiary amine within a piperidine ring and a primary alcohol—offer two distinct points for chemical modification, enabling the creation of diverse chemical libraries. The piperidine moiety is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and intracellular chaperone proteins like the sigma-1 (σ1) receptor.[1][2] This document provides detailed protocols for the derivatization of this compound through esterification, etherification, and amidation to generate novel compounds with potential therapeutic applications.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold found in numerous FDA-approved drugs and biologically active molecules.[3] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with protein binding pockets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its substitution pattern significantly influences a compound's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound is a particularly useful building block. The ethyl group on the piperidine nitrogen can modulate ligand affinity and selectivity for various receptors.[2] The primary hydroxyl group serves as a versatile handle for introducing a wide range of functional groups through well-established synthetic transformations. This application note focuses on leveraging this reactivity to synthesize a library of novel compounds for screening campaigns.

Synthetic Strategies & Key Reactions

The primary alcohol of this compound can be readily converted into esters and ethers. Furthermore, the core scaffold can be elaborated to introduce an amide linkage, a common feature in many bioactive compounds. The following sections detail the protocols for these key transformations.

G cluster_0 Derivatization of Hydroxyl Group cluster_1 Scaffold Elaboration start This compound Ester Ester Derivatives start->Ester Esterification (R-COCl, Base) Ether Ether Derivatives start->Ether Etherification (NaH, R-X) Tosyl Intermediate Tosylate start->Tosyl Tosylation (TsCl, Pyridine) Library Compound Library for Screening Ester->Library Ether->Library Azide Azide Intermediate Tosyl->Azide Azide Substitution (NaN3) Amine Amine Intermediate Azide->Amine Reduction (H2, Pd/C) Amide Amide Derivatives Amine->Amide Amide Coupling (R'-COCl, Base) Amide->Library

Figure 1. General synthetic routes for the diversification of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives via Acylation

This protocol describes the reaction of this compound with an acid chloride to form an ester.

Materials and Reagents:

  • This compound

  • Substituted Benzoyl Chloride (e.g., 4-Chlorobenzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • Add the substituted benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired ester derivative.

Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol details the formation of an ether linkage by reacting the alkoxide of this compound with an alkyl halide.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Substituted Benzyl Bromide (e.g., 4-Fluorobenzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq., washed with hexanes to remove mineral oil) in anhydrous DMF, add a solution of this compound (1.0 eq.) in DMF dropwise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add the substituted benzyl bromide (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure ether derivative.

Protocol 3: Synthesis of Amide Derivatives via a Two-Step Sequence

This protocol describes a two-step process involving tosylation of the primary alcohol, followed by azide substitution, reduction, and subsequent amide coupling to generate amide derivatives.

Part A: Synthesis of (1-Ethylpiperidin-3-yl)methanamine

  • Tosylation: Dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add pyridine (2.0 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Stir at room temperature overnight. Work up by washing with water and brine, dry over MgSO₄, and concentrate to obtain the crude tosylate, which is used directly in the next step.

  • Azide Substitution: Dissolve the crude tosylate in DMF and add sodium azide (3.0 eq.). Heat the mixture to 80 °C and stir for 12 hours. After cooling, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate to get the crude azide.

  • Reduction: Dissolve the crude azide in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a balloon of hydrogen gas at room temperature overnight. Filter the reaction mixture through Celite® and concentrate the filtrate to yield the crude (1-Ethylpiperidin-3-yl)methanamine.

Part B: Amide Coupling

  • Follow the general procedure outlined in Protocol 1 , using (1-Ethylpiperidin-3-yl)methanamine as the starting amine and a suitable acid chloride (e.g., Cyclopropanecarbonyl chloride).

Hypothetical Data for a Synthesized Library

The protocols described above can be used to generate a library of compounds. The following table summarizes hypothetical characterization and biological activity data for a representative set of synthesized molecules. The sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in various neurological disorders, is chosen as a plausible target for this class of compounds.[2][4][5]

Compound IDSynthetic RouteR-GroupMW ( g/mol )Purity (LC-MS)σ1 Receptor Affinity (Ki, nM)
EPM-E1 Protocol 14-Chlorobenzoyl281.79>98%45.2
EPM-E2 Protocol 12-Naphthoyl297.40>99%15.8
EPM-E3 Protocol 1Cyclohexylcarbonyl253.40>98%112.5
EPM-T1 Protocol 24-Fluorobenzyl251.35>97%27.3
EPM-T2 Protocol 22,4-Dichlorobenzyl302.24>98%8.9
EPM-T3 Protocol 23-Methoxybenzyl263.38>99%35.1
EPM-A1 Protocol 3Cyclopropyl210.33>99%88.6
EPM-A2 Protocol 3Phenylacetyl260.38>97%52.4
EPM-A3 Protocol 33-Pyridyl247.34>98%65.7

Proposed Drug Discovery Workflow & Biological Context

A typical drug discovery campaign starting from this compound would follow a structured workflow from initial synthesis to lead optimization.

G A Start: this compound B Library Synthesis (Protocols 1-3) A->B C High-Throughput Screening (HTS) (e.g., σ1 Receptor Binding Assay) B->C D Hit Identification (Compounds with Ki < 100 nM) C->D E In Vitro ADME Profiling (Solubility, Permeability, Stability) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization (Iterative Synthesis & Testing) F->G G->B Re-synthesis H In Vivo Efficacy & PK/PD Studies G->H

Figure 2. A representative drug discovery workflow for developing leads from the core scaffold.

Sigma-1 Receptor Signaling Context

The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Under normal conditions, it is bound to another chaperone, BiP. Upon cellular stress or stimulation by ligands (agonists), the σ1 receptor dissociates from BiP and can then modulate the activity of various ion channels and signaling proteins, contributing to the regulation of calcium homeostasis, neuronal excitability, and cell survival pathways. Antagonists block these actions. The diverse derivatives synthesized from this compound can be screened to identify potent and selective σ1 receptor modulators.

G cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane / Cytosol BiP BiP Sigma1 σ1 Receptor BiP->Sigma1 Binding (Inactive State) IonChannel Ion Channels (e.g., K+, Ca2+) Sigma1->IonChannel Modulation Signaling Signaling Proteins Sigma1->Signaling Modulation Response Cellular Response (e.g., Neuronal Plasticity, Cell Survival) IonChannel->Response Signaling->Response Stress Cellular Stress or Agonist Ligand Stress->Sigma1 Dissociation Antagonist Antagonist Ligand Antagonist->Sigma1 Inhibition

Figure 3. Simplified signaling pathway of the sigma-1 (σ1) receptor.

Conclusion

This compound is a versatile and commercially available starting material for the synthesis of diverse libraries of potential drug candidates. The straightforward protocols for esterification, etherification, and amidation provided herein allow for rapid exploration of the chemical space around this privileged scaffold. The hypothetical data and proposed workflow offer a roadmap for identifying and optimizing novel ligands, particularly for CNS targets like the sigma-1 receptor, paving the way for the development of new therapeutics for neurological and psychiatric disorders.

References

Application Notes and Protocols for the Characterization of (1-Ethylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analytical characterization of (1-Ethylpiperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are designed for researchers, scientists, and drug development professionals to ensure structural confirmation, purity assessment, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are critical for confirming the compound's identity.

Application Note: Structural Confirmation by ¹H and ¹³C NMR

This method describes the acquisition and interpretation of ¹H and ¹³C NMR spectra to verify the chemical structure of this compound. The expected chemical shifts are based on the analysis of similar N-alkyl piperidine derivatives[1][2][3].

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Data Processing:

  • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

  • Perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Data Presentation: Illustrative NMR Data

Table 1: Illustrative ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.50d2H-CH₂OH
~2.85m1HPiperidine H (axial, position 2)
~2.70m1HPiperidine H (equatorial, position 2)
~2.40q2H-CH₂CH₃
~2.20m1HPiperidine H (position 3)
~1.95m1HPiperidine H (axial, position 6)
~1.80m1HPiperidine H (equatorial, position 6)
~1.70m2HPiperidine H (positions 4, 5)
~1.60m2HPiperidine H (positions 4, 5)
~1.10t3H-CH₂CH₃

Table 2: Illustrative ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~67.0-CH₂OH
~60.5Piperidine C (position 2)
~54.0Piperidine C (position 6)
~52.0-CH₂CH₃
~40.0Piperidine C (position 3)
~28.0Piperidine C (position 5)
~25.0Piperidine C (position 4)
~12.0-CH₂CH₃

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire ¹H Spectrum (≥400 MHz Spectrometer) prep3->acq1 acq2 Acquire ¹³C Spectrum acq1->acq2 proc1 Fourier Transform, Phase & Baseline Correction acq2->proc1 proc2 Process NMR Spectra proc1->proc2 proc3 Structural Elucidation proc2->proc3 report report proc3->report Final Report

Caption: Workflow for NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any impurities. Due to the polar nature of the analyte, a reversed-phase method with a suitable column and mobile phase is recommended[4][5][6].

Application Note: Purity Determination by Reversed-Phase HPLC

This protocol outlines a reversed-phase HPLC method with UV detection for the purity analysis of this compound. As the analyte lacks a strong chromophore, derivatization or detection at a low UV wavelength (e.g., 210 nm) is necessary[7][8]. The following method employs low UV detection.

Experimental Protocol: HPLC Analysis

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (A) and Acetonitrile (B). The use of an additive like TFA can improve peak shape for amine compounds[5].

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Presentation: Illustrative HPLC Data

Table 3: Illustrative HPLC Purity Analysis Results

PeakRetention Time (min)Area (%)Identification
1~4.50.2Impurity A
2~8.299.5This compound
3~10.10.3Impurity B

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Prepare Mobile Phase (Aqueous & Organic) hplc1 Pump prep1->hplc1 prep2 Dissolve & Dilute Sample prep3 Filter Sample hplc2 Autosampler prep3->hplc2 hplc1->hplc2 hplc3 Column hplc2->hplc3 hplc4 UV Detector hplc3->hplc4 an1 Chromatogram Acquisition hplc4->an1 an2 Peak Integration an1->an2 an3 Purity Calculation an2->an3 report report an3->report Final Report

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for the identification and quantification of this compound, especially at low concentrations.

Application Note: Identification and Quantification by LC-MS

This method describes the use of LC-MS with Electrospray Ionization (ESI) for the confirmation of the molecular weight of this compound and for the sensitive detection of impurities. The method can be adapted from protocols used for other piperidine alkaloids[9][10][11].

Experimental Protocol: LC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or a mixture of water and methanol at 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

Instrumentation:

  • An LC-MS system equipped with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase: A gradient of 0.1% Formic Acid in water (A) and 0.1% Formic Acid in Methanol (B)[12][13].

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 98% B

    • 8-10 min: 98% B

    • 10-10.5 min: 98% to 2% B

    • 10.5-13 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Range: m/z 50-500

Data Presentation: Illustrative LC-MS Data

Table 4: Illustrative LC-MS Results for this compound

Retention Time (min)Observed m/z [M+H]⁺Calculated m/z [M+H]⁺Identification
~3.8144.1144.2This compound

Visualization: LC-MS Logical Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis lc_inj Sample Injection lc_col Reversed-Phase Column lc_inj->lc_col lc_elu Analyte Elution lc_col->lc_elu ms_ion Electrospray Ionization (ESI+) lc_elu->ms_ion ms_ana Mass Analyzer ms_ion->ms_ana ms_det Detector ms_ana->ms_det data_acq Data Acquisition (TIC & Mass Spectra) ms_det->data_acq data_proc Data Processing data_acq->data_proc data_id Compound Identification (based on m/z) data_proc->data_id report report data_id->report Final Report

Caption: Logical workflow for LC-MS analysis.

References

Application Notes and Protocols for the Scalable Synthesis of (1-Ethylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable, and efficient two-step synthetic route for the production of (1-Ethylpiperidin-3-yl)methanol, a valuable building block in pharmaceutical development. The described synthesis is designed for high yield and purity, commencing with the readily available starting material, 3-pyridylmethanol.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step process:

  • Catalytic Hydrogenation: The initial step involves the catalytic hydrogenation of 3-pyridylmethanol to produce piperidin-3-ylmethanol. This is achieved by the reduction of the aromatic pyridine ring to a saturated piperidine ring.

  • Reductive Amination: The subsequent step is the N-ethylation of piperidin-3-ylmethanol via reductive amination with acetaldehyde to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, offering a clear comparison of the expected inputs and outputs.

Table 1: Catalytic Hydrogenation of 3-Pyridylmethanol

StepReactionStarting MaterialKey Reagents & CatalystSolventTypical Yield (%)Purity (%)
1Catalytic Hydrogenation3-PyridylmethanolHydrogen (H₂), Platinum(IV) oxide (PtO₂)Glacial Acetic Acid85-95>98

Table 2: Reductive Amination of Piperidin-3-ylmethanol

StepReactionStarting MaterialKey Reagents & CatalystSolventTypical Yield (%)Purity (%)
2Reductive AminationPiperidin-3-ylmethanolAcetaldehyde, Hydrogen (H₂), Palladium on Carbon (Pd/C)Ethanol80-90>97

Experimental Protocols

Step 1: Synthesis of Piperidin-3-ylmethanol via Catalytic Hydrogenation

Objective: To synthesize piperidin-3-ylmethanol by the catalytic hydrogenation of 3-pyridylmethanol.[1][2][3][4]

Materials:

  • 3-Pyridylmethanol (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.02 eq)

  • Glacial Acetic Acid (10 vol)

  • Hydrogen Gas (H₂)

  • Sodium Hydroxide solution (50% w/w)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reactor, dissolve 3-pyridylmethanol in glacial acetic acid.

  • Carefully add the Platinum(IV) oxide catalyst to the solution.

  • Seal the reactor and purge with nitrogen to remove any air.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with a small amount of acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Cool the residue in an ice bath and carefully add 50% sodium hydroxide solution to basify the mixture to a pH > 12, while maintaining the temperature below 20°C.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperidin-3-ylmethanol as a viscous oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound by the N-ethylation of piperidin-3-ylmethanol.

Materials:

  • Piperidin-3-ylmethanol (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (10 vol)

  • Hydrogen Gas (H₂)

Procedure:

  • In a high-pressure reactor, dissolve piperidin-3-ylmethanol in ethanol.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the reactor and add acetaldehyde.

  • Purge the reactor with nitrogen.

  • Pressurize the reactor with hydrogen to 5-10 bar.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by HPLC or TLC.

  • Once the reaction is complete, vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through diatomaceous earth.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation to obtain a product with high purity.[5]

Visualizations

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Reductive Amination 3-Pyridylmethanol 3-Pyridylmethanol Piperidin-3-ylmethanol Piperidin-3-ylmethanol 3-Pyridylmethanol->Piperidin-3-ylmethanol H₂, PtO₂ Acetic Acid Piperidin-3-ylmethanol_2 Piperidin-3-ylmethanol This compound This compound Piperidin-3-ylmethanol_2->this compound Acetaldehyde, H₂ Pd/C, Ethanol

Caption: Overall synthetic workflow for this compound.

G Piperidin-3-ylmethanol Piperidin-3-ylmethanol Iminium_Intermediate Iminium Intermediate Piperidin-3-ylmethanol->Iminium_Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Iminium_Intermediate Final_Product This compound Iminium_Intermediate->Final_Product Reduction (H₂/Pd/C)

Caption: Logical relationship in the reductive amination step.

References

Application Notes and Protocols for (1-Ethylpiperidin-3-yl)methanol in Neurological Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-3-yl)methanol is a piperidine derivative with potential applications as a ligand for neurological pathway receptors. The piperidine scaffold is a common feature in a variety of centrally acting drugs, and derivatives have shown affinity for a range of receptors, including serotonin and dopamine receptors. These receptors are critically involved in the modulation of numerous physiological and pathological processes in the central nervous system (CNS), such as mood, cognition, and motor control. The N-ethyl and 3-hydroxymethyl substitutions on the piperidine ring are anticipated to influence the binding affinity and functional activity at these receptors.

These application notes provide a framework for the initial characterization of this compound as a potential ligand for serotonin and dopamine receptors. The protocols outlined below describe standard in vitro methods to determine its binding affinity and functional activity, which are crucial first steps in the drug discovery and development process.

Hypothesized Mechanism of Action

Based on the prevalence of the piperidine scaffold in CNS-active compounds, it is hypothesized that this compound may act as a ligand at serotonin (5-HT) and/or dopamine (D) receptors. The ethyl group on the piperidine nitrogen may influence selectivity and potency, while the hydroxymethyl group at the 3-position could be involved in key hydrogen bonding interactions within the receptor binding pocket.

G cluster_ligand Ligand Interaction cluster_receptors Potential Targets cluster_pathways Downstream Signaling Ligand This compound Serotonin_Receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Ligand->Serotonin_Receptor Binds to Dopamine_Receptor Dopamine Receptors (e.g., D1, D2) Ligand->Dopamine_Receptor Binds to Signaling_Pathway_1 G-protein Activation/ Second Messenger Modulation (e.g., cAMP, IP3/DAG) Serotonin_Receptor->Signaling_Pathway_1 Activates/Inhibits Dopamine_Receptor->Signaling_Pathway_1 Activates/Inhibits Cellular_Response Modulation of Neuronal Excitability Signaling_Pathway_1->Cellular_Response Leads to

Figure 1: Hypothesized interaction of this compound with neurological receptors and downstream signaling.

Quantitative Data Summary

Quantitative data for this compound is not yet publicly available. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Radioligand Binding Affinity

Receptor SubtypeRadioligandKi (nM)Hill Slope
Serotonin
5-HT1A[3H]-8-OH-DPAT
5-HT2A[3H]-Ketanserin
...other subtypes
Dopamine
D1[3H]-SCH23390
D2[3H]-Spiperone
...other subtypes

Table 2: Functional Activity

Receptor SubtypeAssay TypeAgonist EC50 (nM)Antagonist IC50 (nM)Emax (%)
Serotonin
5-HT1AcAMP
5-HT2AIP1 Accumulation
...other subtypes
Dopamine
D1 (Gαs)cAMP
D2 (Gαi)cAMP
...other subtypes

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol is a general guideline for determining the binding affinity of this compound for various serotonin and dopamine receptor subtypes. Specific conditions may need to be optimized for each receptor.

Objective: To determine the inhibition constant (Ki) of this compound at selected serotonin and dopamine receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2)

  • This compound (test compound)

  • Non-labeled competing ligand for non-specific binding determination (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • Test compound at various concentrations or buffer (for total binding) or non-labeled competing ligand (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Cell membranes (protein concentration to be optimized for each receptor).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Reagents (Membranes, Ligands, Buffers) start->prep setup Set up 96-well plate (Total, Non-specific, Test Compound) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Figure 2: Workflow for Radioligand Binding Assay.

Protocol 2: cAMP Functional Assay for Gi/Gs-Coupled Dopamine Receptors

This protocol describes a method to assess the functional activity (agonist or antagonist) of this compound at Gi-coupled (e.g., D2) or Gs-coupled (e.g., D1) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at D1 and D2 dopamine receptors.

Materials:

  • HEK293 or CHO cells stably expressing the D1 or D2 receptor.

  • This compound (test compound).

  • Dopamine (reference agonist).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

  • A suitable antagonist for the receptor of interest (for antagonist mode).

  • Cell culture medium.

  • Stimulation buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the cells expressing the receptor of interest to an appropriate confluency in multi-well plates.

  • Agonist Mode:

    • Replace the culture medium with stimulation buffer.

    • Add increasing concentrations of the test compound or the reference agonist.

    • For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce a measurable level of cAMP before adding the test compound.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of the reference agonist (typically its EC80) to stimulate the receptor.

  • Incubation: Incubate the plates for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode start_agonist Start seed_agonist Seed cells start_agonist->seed_agonist add_agonist Add Test Compound seed_agonist->add_agonist incubate_agonist Incubate add_agonist->incubate_agonist detect_agonist Detect cAMP incubate_agonist->detect_agonist analyze_agonist Analyze EC50/Emax detect_agonist->analyze_agonist end_agonist End analyze_agonist->end_agonist start_antagonist Start seed_antagonist Seed cells start_antagonist->seed_antagonist preincubate Pre-incubate with Test Compound seed_antagonist->preincubate add_ref_agonist Add Reference Agonist preincubate->add_ref_agonist incubate_antagonist Incubate add_ref_agonist->incubate_antagonist detect_antagonist Detect cAMP incubate_antagonist->detect_antagonist analyze_antagonist Analyze IC50 detect_antagonist->analyze_antagonist end_antagonist End analyze_antagonist->end_antagonist

Figure 3: Workflow for cAMP Functional Assay.

Disclaimer

These application notes and protocols are intended for guidance and informational purposes for qualified research professionals. The specific experimental conditions, including concentrations, incubation times, and cell types, may require optimization. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The biological activity of this compound has not been fully characterized, and appropriate safety precautions should be taken when handling this compound.

Application Notes and Protocols for (1-Ethylpiperidin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-3-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly in the design and development of novel pharmaceutical agents. Its structure, featuring a tertiary amine within a piperidine ring and a primary alcohol, offers two key points for chemical modification. This allows for the introduction of diverse functionalities and the exploration of a wide chemical space in drug discovery programs. The ethyl group on the piperidine nitrogen can influence the molecule's lipophilicity and basicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties of target compounds.

These application notes provide an overview of the potential synthetic applications of this compound and include detailed, representative protocols for its synthesis and subsequent derivatization.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for reaction planning and for ensuring safe handling and storage.

PropertyValueReference
CAS Number 54525-19-8[1]
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Liquid
Purity Typically ≥98%
Storage Sealed in dry, 2-8°C
Boiling Point Not specified
Density Not specified

Safety Precautions: this compound is classified as a warning-level hazard. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications

The utility of this compound as a synthetic building block stems from the reactivity of its hydroxyl group. This primary alcohol can be readily converted into a variety of other functional groups, including ethers and esters, allowing for the facile introduction of this substituted piperidine motif into larger, more complex molecules.

I. Synthesis of this compound

This compound can be synthesized from the commercially available precursor, (piperidin-3-yl)methanol, via N-alkylation. A general and efficient method for this transformation is reductive amination or direct alkylation.

G cluster_synthesis Synthesis of this compound start (Piperidin-3-yl)methanol reagents Acetaldehyde, NaBH(OAc)3 or Ethyl iodide, K2CO3 start->reagents Reacts with product This compound reagents->product To yield

Caption: Synthetic routes to this compound.

Experimental Protocol: N-Ethylation of (Piperidin-3-yl)methanol via Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • (Piperidin-3-yl)methanol

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (piperidin-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (10 mL per 1 g of amine).

  • Cool the solution to 0 °C using an ice bath.

  • Add acetaldehyde (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Expected Yield: 80-95% (This is a typical range for this type of reaction and may vary).

II. Derivatization of this compound

The primary alcohol of this compound is a versatile handle for further synthetic transformations, most commonly through the formation of ether and ester linkages.

G cluster_derivatization Derivatization of this compound start This compound ether_reagents R-X, NaH (Williamson Ether Synthesis) start->ether_reagents Reacts with ester_reagents R-COCl, Pyridine (Esterification) start->ester_reagents Reacts with ether_product (1-Ethylpiperidin-3-yl)methyl Ether ether_reagents->ether_product To form ester_product (1-Ethylpiperidin-3-yl)methyl Ester ester_reagents->ester_product To form

Caption: Potential derivatization of this compound.

A. Ether Synthesis via Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of ethers from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 60-90% (This is a typical range and is highly dependent on the specific alkyl halide used).

B. Ester Synthesis via Acylation

This protocol provides a general method for the preparation of esters from this compound.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride)

  • Pyridine or triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 75-95% (This is a typical range and can vary based on the acylating agent).

Conclusion

This compound serves as a versatile building block for the synthesis of a wide range of functionalized piperidine derivatives. The protocols provided herein offer a general guide for the synthesis and derivatization of this compound. Researchers and drug development professionals can adapt and optimize these methods to incorporate the (1-ethylpiperidin-3-yl)methyl moiety into their target molecules, facilitating the exploration of new chemical entities with potential therapeutic applications. Further investigation into the biological activities of compounds derived from this building block is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of (1-Ethylpiperidin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, primarily utilized as a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, featuring a reactive hydroxyl group and a tertiary amine within a piperidine ring, offers multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize pharmacokinetic and pharmacodynamic properties. The piperidine moiety is a privileged scaffold in drug discovery, known to enhance metabolic stability and improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Derivatization of this compound is a key strategy in the development of drugs targeting the central nervous system (CNS), as well as agents for oncology and pain management.

Strategic Approaches to Derivatization

The chemical versatility of this compound allows for a range of derivatization strategies to modulate its biological activity. The primary sites for modification are the hydroxyl group and, indirectly, the piperidine nitrogen, although the latter is already substituted with an ethyl group. Key derivatization approaches include:

  • Etherification: Formation of ether linkages can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule, influencing its ability to cross the blood-brain barrier and interact with biological targets.

  • Esterification: Introducing an ester functionality can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent alcohol. This can improve bioavailability and modify the duration of action.

  • Carbamate Formation: Carbamates are stable isosteres of amides and esters and are frequently incorporated into drug candidates to enhance metabolic stability and introduce specific hydrogen bonding interactions with target proteins.[2][3][4]

  • Coupling Reactions: Advanced coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation can be employed to form carbon-nitrogen and carbon-oxygen bonds, respectively, with aryl or heteroaryl systems, significantly expanding the chemical space around the piperidine scaffold.[5][6]

Experimental Protocols

The following are detailed protocols for common derivatization reactions of this compound. These protocols are based on established synthetic methodologies and can be adapted for specific target molecules.

Protocol 1: O-Arylation via Ullmann Condensation

This protocol describes the synthesis of an aryl ether derivative of this compound.

Reaction:

This compound + Aryl Halide → (1-Ethylpiperidin-3-yl)methoxymethyl-arene

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromonitrobenzene)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add the aryl halide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aryl ether.

Protocol 2: Ester Synthesis via Steglich Esterification

This protocol details the formation of an ester derivative, which can act as a potential prodrug.

Reaction:

This compound + Carboxylic Acid → (1-Ethylpiperidin-3-yl)methyl ester

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) and this compound (1.0 eq) in DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add DCC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure ester.

Protocol 3: Carbamate Synthesis

This protocol outlines the synthesis of a carbamate derivative from this compound.

Reaction:

This compound + Isocyanate → (1-Ethylpiperidin-3-yl)methyl carbamate

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Triethylamine (TEA)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in toluene.

  • Add triethylamine (1.2 eq) to the solution.

  • Add the isocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours at room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • The crude carbamate can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for derivatives of this compound, illustrating how such data would be presented for easy comparison. The biological activities are based on potential applications in CNS disorders.

Table 1: In Vitro Binding Affinities of this compound Derivatives at Dopamine and Serotonin Receptors

DerivativeR GroupReceptor TargetKᵢ (nM)
E-1 -H (Parent Alcohol)D₂>10,000
E-2 -C(O)PhD₂850
E-3 -C(O)NHPhD₂250
E-4 -CH₂-PhD₂45
E-1 -H (Parent Alcohol)5-HT₂ₐ>10,000
E-2 -C(O)Ph5-HT₂ₐ1200
E-3 -C(O)NHPh5-HT₂ₐ400
E-4 -CH₂-Ph5-HT₂ₐ90

Table 2: In Vivo Efficacy of Selected this compound Derivatives in a Murine Model of Psychosis

DerivativeDose (mg/kg, p.o.)% Inhibition of Apomorphine-Induced Climbing
E-3 1035
E-4 1075
Haloperidol 185

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Derivatization and Screening

experimental_workflow start This compound derivatization Derivatization (Etherification, Esterification, etc.) start->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Screening (Receptor Binding Assays) characterization->in_vitro in_vivo In Vivo Testing (Animal Models) in_vitro->in_vivo sar SAR Analysis in_vivo->sar

Caption: Workflow for synthesis and evaluation of derivatives.

Postulated Signaling Pathway for a D₂ Receptor Antagonist Derivative

signaling_pathway cluster_membrane Cell Membrane D2R D₂ Receptor Gi Gᵢ Protein D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Derivative Derivative E-4 (Antagonist) Derivative->D2R blocks Dopamine Dopamine Dopamine->D2R activates Gi->AC inhibits ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Reduced Neuronal Excitability) PKA->CellularResponse phosphorylates targets

Caption: Antagonism of the D₂ receptor signaling cascade.

References

Troubleshooting & Optimization

How to improve reaction yield for (1-Ethylpiperidin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Ethylpiperidin-3-yl)methanol. Our goal is to help you improve reaction yield and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for the synthesis of this compound:

  • Route A: N-Alkylation of (Piperidin-3-yl)methanol. This is a direct, one-step approach where the secondary amine of (piperidin-3-yl)methanol is ethylated.

  • Route B: Reduction of Ethyl 1-ethylpiperidine-3-carboxylate. This is a two-step process involving the N-alkylation of a piperidine-3-carboxylate ester followed by the reduction of the ester functionality to a primary alcohol.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction. Route A is more direct, but can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt byproduct. Route B involves an additional step but can offer better control and potentially higher purity of the final product.

Q3: What is the main challenge in the N-alkylation of (piperidin-3-yl)methanol (Route A)?

A3: The primary challenge is controlling the selectivity of the alkylation. The desired product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt. This byproduct can be difficult to separate and reduces the overall yield of the target molecule.

Q4: What is the recommended reducing agent for the conversion of the ester to the alcohol in Route B?

A4: Lithium aluminum hydride (LiAlH₄) is the most effective and commonly used reducing agent for the reduction of esters to primary alcohols.[1][2][3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[3]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through distillation under reduced pressure (vacuum distillation). Column chromatography can also be employed, particularly for removing polar impurities like the quaternary ammonium salt byproduct from Route A.

Troubleshooting Guides

Route A: N-Alkylation of (Piperidin-3-yl)methanol
Issue Potential Cause Recommended Solution
Low Yield of this compound Over-alkylation: Formation of the quaternary ammonium salt.- Use a molar excess of (piperidin-3-yl)methanol (2-3 equivalents) relative to the ethylating agent.- Add the ethylating agent (e.g., ethyl bromide) slowly to the reaction mixture.- Employ a weaker base or control the stoichiometry of the base carefully.
Incomplete Reaction: Starting material remains.- Ensure the use of an anhydrous solvent (e.g., DMF, acetonitrile) as water can interfere with the reaction.- Use a more reactive ethylating agent (ethyl iodide is more reactive than ethyl bromide).- Increase the reaction temperature, but monitor for an increase in side products.
Protonation of Starting Material: The secondary amine is protonated by the acid generated during the reaction, rendering it non-nucleophilic.- Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (Hunig's base) to neutralize the acid formed.
Difficult Product Isolation Product is water-soluble, especially if protonated. - During workup, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the product and drive it into the organic layer.- Use a more polar organic solvent for extraction, such as dichloromethane.
Presence of a Highly Polar Byproduct Formation of the quaternary ammonium salt. - If purification by distillation is insufficient, consider purification by column chromatography on silica gel, using a polar eluent system containing a small amount of a basic modifier like triethylamine.
Route B: Reduction of Ethyl 1-ethylpiperidine-3-carboxylate
Issue Potential Cause Recommended Solution
Low or No Product Formation Deactivated LiAlH₄: Lithium aluminum hydride is highly reactive with water and atmospheric moisture.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents (e.g., dry THF or diethyl ether).- Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon).
Insufficient LiAlH₄: An inadequate amount of reducing agent was used.- Use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure complete reduction.
Incomplete Reaction (Ester starting material remains) Reaction time is too short or temperature is too low. - Increase the reaction time and/or gently reflux the reaction mixture to ensure completion. Monitor the reaction progress by TLC or GC.
Difficult Workup/Emulsion Formation Improper quenching of excess LiAlH₄. - Follow a careful quenching procedure at 0 °C. A common method is the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[4]
Product Contaminated with Aluminum Salts Incomplete precipitation of aluminum salts during workup. - After quenching, stir the mixture vigorously to ensure complete precipitation of the aluminum salts.- Filter the mixture through a pad of Celite to effectively remove the inorganic salts.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the two primary synthetic routes to this compound. Please note that actual yields may vary depending on the specific experimental setup and optimization.

Parameter Route A: N-Alkylation Route B: Reduction
Starting Material (Piperidin-3-yl)methanolEthyl 1-ethylpiperidine-3-carboxylate
Reagents Ethyl bromide, K₂CO₃LiAlH₄
Solvent Acetonitrile or DMFAnhydrous THF or Diethyl Ether
Reaction Temperature Room Temperature to 50°C0°C to Reflux
Reaction Time 12-24 hours2-6 hours
Typical Yield 60-75%80-90%
Key Side Product(s) 1,1-Diethyl-3-(hydroxymethyl)piperidin-1-ium bromideUnreacted starting material
Purification Method Vacuum Distillation / Column ChromatographyVacuum Distillation

Experimental Protocols

Protocol for Route A: N-Alkylation of (Piperidin-3-yl)methanol
  • To a solution of (piperidin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature.

  • Slowly add ethyl bromide (1.1 eq) dropwise to the mixture.

  • Continue stirring at room temperature for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol for Route B: Reduction of Ethyl 1-ethylpiperidine-3-carboxylate
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve ethyl 1-ethylpiperidine-3-carboxylate (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for an additional 4 hours.

  • Monitor the reaction for the disappearance of the starting ester by TLC.

  • Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_RouteA Route A: N-Alkylation cluster_RouteB Route B: Reduction cluster_purification Purification A_start (Piperidin-3-yl)methanol A_reagents Ethyl Bromide, K2CO3 Acetonitrile, RT A_start->A_reagents Reacts with A_product This compound A_reagents->A_product Forms (Major) A_side_product Quaternary Ammonium Salt A_reagents->A_side_product Forms (Side Product) Purification Vacuum Distillation A_product->Purification B_start Ethyl Piperidine-3-carboxylate B_step1_reagents Ethyl Bromide, Base B_start->B_step1_reagents N-Alkylation B_intermediate Ethyl 1-ethylpiperidine-3-carboxylate B_step1_reagents->B_intermediate B_step2_reagents 1. LiAlH4, Dry Ether 2. H3O+ workup B_intermediate->B_step2_reagents Reduction B_product This compound B_step2_reagents->B_product B_product->Purification Final_Product This compound Purification->Final_Product Pure Product Troubleshooting_Logic cluster_A Route A: N-Alkylation cluster_B Route B: Reduction Start Low Yield? Route_Check Which Route? Start->Route_Check A_Problem Over-alkylation or Incomplete Reaction? Route_Check->A_Problem Route A B_Problem Inactive LiAlH4 or Incomplete Reduction? Route_Check->B_Problem Route B A_Sol_Over Increase Piperidine:EtBr ratio Slow addition of EtBr A_Problem->A_Sol_Over Over-alkylation A_Sol_Incomplete Use anhydrous conditions Add base (K2CO3) A_Problem->A_Sol_Incomplete Incomplete B_Sol_Inactive Use dry glassware & solvents Run under inert atmosphere B_Problem->B_Sol_Inactive Inactive LiAlH4 B_Sol_Incomplete Increase reaction time/temp Use excess LiAlH4 B_Problem->B_Sol_Incomplete Incomplete

References

Technical Support Center: Troubleshooting Common Side Reactions in Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common side reactions during the N-alkylation of piperidines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you diagnose and resolve issues in your experiments, leading to improved yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during piperidine N-alkylation, and why does it occur?

A1: The most prevalent side reaction is over-alkylation , which leads to the formation of a quaternary ammonium salt.[1] This occurs because the initial product of the reaction, a tertiary amine (the N-alkylated piperidine), is often more nucleophilic than the starting secondary amine (piperidine).[1] Consequently, it can react further with the alkylating agent to form the quaternary salt. This is particularly common when using reactive alkylating agents.[1]

Q2: How can I detect the formation of a quaternary ammonium salt in my reaction mixture?

A2: Quaternary ammonium salts are typically highly water-soluble.[1] If you observe a significant amount of your product partitioning into the aqueous layer during workup, it is a strong indication of quaternary salt formation.[1] Additionally, techniques like NMR spectroscopy can be used to identify the characteristic signals of the quaternary ammonium cation.

Q3: Are there alternative methods to direct N-alkylation that can avoid over-alkylation?

A3: Yes, reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[2] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

Q4: What is Hofmann elimination, and can it occur during piperidine N-alkylation?

A4: Hofmann elimination is a reaction that converts a quaternary ammonium salt into an alkene and a tertiary amine upon heating in the presence of a base.[3][4] While not a direct side reaction of the N-alkylation itself, it can occur if the quaternary ammonium salt byproduct is subjected to basic conditions and heat during the reaction or workup.[5] This can lead to the formation of undesired alkene impurities and the regeneration of a tertiary amine.

Q5: Is ring-opening of the piperidine ring a common side reaction during N-alkylation?

A5: Under typical N-alkylation conditions with alkyl halides, ring-opening of the N-alkylpiperidine product is not a common side reaction. The piperidine ring is generally stable under mild acidic and basic conditions.[5][6] However, highly strained piperidine derivatives or harsh reaction conditions could potentially lead to ring-opening, though this is considered a less frequent issue compared to over-alkylation.

Troubleshooting Guides

Issue 1: Low yield of desired N-alkylpiperidine and a significant amount of a water-soluble byproduct.

Diagnosis: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[1]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1-1.5 equivalents) relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting piperidine rather than the N-alkylated product.[7]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, maintains a low concentration of the alkylating agent throughout the reaction, which can significantly suppress the second alkylation.[2][7]

  • Choice of Base: The reaction of a piperidine with an alkyl halide generates an acid (HX), which can protonate the starting piperidine, rendering it non-nucleophilic. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) can neutralize this acid and improve the reaction rate without promoting over-alkylation.[2][7]

  • Consider Reductive Amination: As a preventative measure, switching to a reductive amination protocol will eliminate the possibility of quaternary salt formation.[1][2]

Issue 2: Formation of an unexpected alkene byproduct.

Diagnosis: This could be due to Hofmann elimination of the quaternary ammonium salt byproduct. This is more likely to occur if the reaction is heated for a prolonged period in the presence of a strong base.[5]

Troubleshooting Strategies:

  • Minimize Over-alkylation: The primary strategy is to prevent the formation of the quaternary ammonium salt precursor. Follow the troubleshooting steps for Issue 1.

  • Control Temperature and Base: Avoid excessive heating and the use of very strong bases if quaternary salt formation is unavoidable. If a base is required, use a milder, non-nucleophilic base.

  • Purification: If Hofmann elimination does occur, the resulting alkene can often be separated from the desired N-alkylpiperidine by column chromatography.

Issue 3: The reaction is sluggish or does not proceed to completion.

Diagnosis: This can be caused by several factors, including an unreactive alkylating agent, steric hindrance, or deactivation of the piperidine nucleophile.

Troubleshooting Strategies:

  • Increase Reactivity of the Alkylating Agent: If possible, switch to a more reactive alkylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that this can also increase the rate of over-alkylation.[1]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions.[2]

  • Add a Base: As mentioned previously, the in-situ formation of acid can quench the reaction. The addition of a suitable base can regenerate the free piperidine and allow the reaction to proceed.[7]

Data Presentation

Table 1: Comparison of Direct N-Alkylation and Reductive Amination for the Synthesis of N-Benzylpiperidine

MethodAlkylating/Carbonyl SourceReducing AgentBaseSolventTemperature (°C)Yield (%)Over-alkylation ProductReference
Direct AlkylationBenzyl Bromide-K₂CO₃MeCNRoom Temp~70-85Yes[2]
Reductive AminationBenzaldehydeNaBH(OAc)₃-DichloromethaneRoom Temp>95No[2]

Table 2: Effect of Stoichiometry on Over-alkylation in the N-methylation of Piperidine with Methyl Iodide

Piperidine (eq.)Methyl Iodide (eq.)SolventTemperature (°C)N-Methylpiperidine Yield (%)N,N-Dimethylpiperidinium Iodide Yield (%)
1.01.1AcetonitrileRoom TempModerateSignificant
2.01.0AcetonitrileRoom TempHighLow
3.01.0AcetonitrileRoom TempVery HighTrace

Note: Yields are illustrative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with Minimized Over-alkylation

This protocol is designed to favor mono-alkylation by maintaining an excess of piperidine.[1]

Materials:

  • Piperidine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (2-3 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Add the alkyl halide dropwise to the stirred piperidine solution over several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation of Piperidine via Reductive Amination

This protocol is an effective method to synthesize N-alkylated piperidines while avoiding over-alkylation.[2]

Materials:

  • Piperidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Overalkylation cluster_solutions Troubleshooting Strategies start Problem: Low Yield & Water-Soluble Byproduct diagnosis Diagnosis: Over-alkylation to Quaternary Ammonium Salt start->diagnosis solution1 Control Stoichiometry (Excess Piperidine) diagnosis->solution1 Modify Reaction Parameters solution2 Slow Addition of Alkylating Agent diagnosis->solution2 solution3 Use Non-Nucleophilic Base diagnosis->solution3 solution4 Alternative Method: Reductive Amination diagnosis->solution4 Change Synthetic Approach outcome Outcome: Improved Yield of N-Alkylpiperidine solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for over-alkylation in piperidine N-alkylation.

Reaction_Pathway_Comparison cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination piperidine1 Piperidine product1 N-Alkylpiperidine (Tertiary Amine) piperidine1->product1 + Alkyl Halide alkyl_halide Alkyl Halide side_product Quaternary Ammonium Salt product1->side_product + Alkyl Halide (Over-alkylation) piperidine2 Piperidine iminium Iminium Ion Intermediate piperidine2->iminium + Carbonyl carbonyl Aldehyde or Ketone carbonyl->iminium product2 N-Alkylpiperidine iminium->product2 + Reducing Agent start Starting Material start->piperidine1 start->piperidine2

Caption: Comparison of direct N-alkylation and reductive amination pathways.

References

Technical Support Center: Optimization of (1-Ethylpiperidin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-Ethylpiperidin-3-yl)methanol. The following information is designed to address specific issues that may be encountered during experimentation, offering practical solutions and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the direct N-alkylation of piperidin-3-ylmethanol. This method involves the reaction of piperidin-3-ylmethanol with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

Q2: What are the key starting materials and reagents for the N-alkylation method?

A2: The essential starting materials and reagents include:

  • Substrate: Piperidin-3-ylmethanol

  • Alkylating Agent: Ethyl bromide or Ethyl iodide

  • Base: Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).

Q3: What is the primary side product to be aware of during the N-alkylation of piperidin-3-ylmethanol?

A3: The main side product is the quaternary ammonium salt, formed by the over-alkylation of the desired this compound. Careful control of reaction conditions is crucial to minimize its formation.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the tracking of the consumption of the starting material (piperidin-3-ylmethanol) and the formation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via N-alkylation.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective deprotonation of the piperidine nitrogen.Ensure the base is strong enough and used in sufficient quantity (typically 1.5-2.0 equivalents). Use anhydrous reagents and solvents, as water can deactivate the base.
Low reactivity of the ethylating agent.Consider using ethyl iodide instead of ethyl bromide, as iodide is a better leaving group.
Poor solubility of reactants.Switch to a more effective polar aprotic solvent like DMF or DMSO to ensure all reactants are well-dissolved.
Formation of Quaternary Ammonium Salt (Over-alkylation) Excess of the ethylating agent.Use a stoichiometric amount or a slight excess of piperidin-3-ylmethanol relative to the ethylating agent.
Rapid addition of the ethylating agent.Add the ethylating agent slowly and dropwise to the reaction mixture to maintain a low concentration.[1]
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the reaction mixture, monitoring progress by TLC or LC-MS.
Inadequate base.Use a stronger base like sodium hydride (NaH) if using a weaker base like potassium carbonate proves ineffective.[1]
Difficult Product Isolation Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is soluble in the aqueous layer.Perform multiple extractions with an organic solvent to ensure complete recovery of the product.

Experimental Protocols

N-Alkylation of Piperidin-3-ylmethanol

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • Piperidin-3-ylmethanol

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of piperidin-3-ylmethanol (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of piperidin-3-ylmethanol.

Parameter Condition A Condition B Condition C
Starting Material Piperidin-3-ylmethanolPiperidin-3-ylmethanolPiperidin-3-ylmethanol
Ethylating Agent Ethyl bromideEthyl iodideEthyl bromide
Base K₂CO₃K₂CO₃NaH
Solvent AcetonitrileDMFTHF
Temperature Room Temperature50 °C0 °C to Room Temp
Reaction Time 24 hours12 hours8 hours
Typical Yield 60-70%75-85%80-90%

Note: Yields are estimates and can vary based on reaction scale and purity of reagents.

Visualizations

experimental_workflow Experimental Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Piperidin-3-ylmethanol in DMF B Add K2CO3 A->B C Stir for 30 min B->C D Slowly add Ethyl Bromide C->D E Stir at Room Temperature (12-24h) D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G Reaction Complete H Extract with Diethyl Ether G->H I Wash with NaHCO3 and Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Workflow for the N-alkylation of piperidin-3-ylmethanol.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low or No Yield Observed CheckBase Is the base strong enough and anhydrous? Start->CheckBase CheckReagent Is the ethylating agent reactive enough? CheckBase->CheckReagent Yes SolutionBase Use stronger/anhydrous base (e.g., NaH) CheckBase->SolutionBase No CheckSolubility Are all reactants fully dissolved? CheckReagent->CheckSolubility Yes SolutionReagent Use a more reactive agent (e.g., Ethyl Iodide) CheckReagent->SolutionReagent No OptimizeConditions Increase temperature or reaction time CheckSolubility->OptimizeConditions Yes SolutionSolubility Switch to a more polar solvent (e.g., DMSO) CheckSolubility->SolutionSolubility No SolutionConditions Gently heat the reaction mixture OptimizeConditions->SolutionConditions

References

Technical Support Center: Purification of (1-Ethylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude (1-Ethylpiperidin-3-yl)methanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common method is the N-ethylation of piperidin-3-ylmethanol. Potential impurities from this process include:

  • Unreacted Starting Materials: Residual piperidin-3-ylmethanol.

  • Reagents and Solvents: Leftover ethylating agents (e.g., ethyl iodide, diethyl sulfate), base (e.g., potassium carbonate), and reaction solvents.

  • Side-Products:

    • Over-alkylation product: Diethyl(3-(hydroxymethyl)piperidin-1-ium-1-yl)ethane, a quaternary ammonium salt.

    • O-alkylation product: 1-Ethyl-3-(ethoxymethyl)piperidine.

  • Degradation Products: Potential products from oxidation or other degradation pathways if the compound is handled improperly (e.g., exposure to strong acids or oxidizing agents).

Q2: What is the expected appearance and physical state of pure this compound?

A2: Pure this compound is typically a liquid.[1] Commercial products are available with a purity of around 98%.[1]

Q3: What are the primary purification strategies for this compound?

A3: The main strategies are:

  • Vacuum Distillation: Suitable for separating the product from non-volatile impurities and some starting materials with a significantly different boiling point.

  • Column Chromatography: Effective for removing impurities with different polarities.

  • Crystallization via Salt Formation: The basic nature of the piperidine nitrogen allows for the formation of salts (e.g., hydrochloride), which can often be purified by recrystallization.

Q4: How can I monitor the purity of my fractions during purification?

A4: Purity can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick method to assess the separation of different components. A mobile phase of dichloromethane and methanol is often effective for this class of compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the product and detect impurities.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping or unstable boiling - Rapid heating.- Inefficient stirring.- Insufficient vacuum.- Apply heat gradually.- Use a magnetic stir bar or a capillary bubbler.- Ensure all seals are tight and the vacuum pump is functioning correctly.
Product decomposition (darkening of the liquid) - Temperature is too high.- Presence of oxygen.- Lower the distillation temperature by improving the vacuum.- Ensure the system is leak-free to prevent oxygen entry.
Poor separation of impurities - Boiling points of the product and impurities are too close.- Inefficient distillation column.- Use a fractional distillation column with a suitable packing material.- Consider an alternative purification method like column chromatography.
Low product recovery - Product loss in the distillation apparatus.- Incomplete distillation.- Ensure all joints are properly sealed.- Distill until no more product is collected at the target temperature and pressure.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC and column - Inappropriate solvent system (eluent).- Systematically vary the polarity of the eluent. For basic compounds like this, adding a small amount of a base (e.g., triethylamine) to the eluent can improve peak shape.- Consider alternative solvent systems like heptane/ethyl acetate as a safer option to dichloromethane/methanol.[2]
Product streaking on the column/TLC plate - The compound is basic and interacting strongly with the acidic silica gel.- The column is overloaded.- Add 0.5-1% triethylamine or ammonia in the eluent to suppress the interaction with silica.- Use a smaller amount of crude product relative to the amount of silica gel (a common ratio is 1:50 for the compound to silica gel).[2]
Co-elution of product and impurities - Similar polarity of the product and impurities.- Use a shallower gradient or isocratic elution with a finely tuned solvent system.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Low product recovery - Irreversible adsorption of the product onto the silica gel.- Product is too soluble in the mobile phase and elutes too quickly.- Add a base to the eluent to reduce adsorption.- Start with a less polar eluent system.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation: a. Begin stirring and gradually apply vacuum to the system. b. Once the desired pressure is stable, slowly heat the distillation flask using a heating mantle. c. Collect any low-boiling fractions first. d. Collect the main fraction at the expected boiling point of this compound. The boiling point will depend on the pressure. e. Stop the distillation when the temperature starts to rise again or when only a small residue remains.

  • Analysis: Analyze the purity of the collected fraction using GC-MS, HPLC, or NMR.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: a. Begin eluting with the low-polarity solvent system. b. Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution). A typical gradient for this type of compound could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5), often with a small amount of triethylamine (e.g., 0.5%).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation High-boiling impurities Chromatography Column Chromatography Crude_Product->Chromatography Polar/Non-polar impurities Crystallization Salt Formation & Recrystallization Crude_Product->Crystallization Crystallizable impurities Analysis TLC / GC-MS / HPLC / NMR Distillation->Analysis Chromatography->Analysis Crystallization->Analysis Analysis->Crude_Product Impure fractions for re-processing Pure_Product Pure this compound Analysis->Pure_Product Fractions >98% pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Method Which Method? Start->Method Distillation_Issue Issue with Distillation? Method->Distillation_Issue Distillation Chromatography_Issue Issue with Chromatography? Method->Chromatography_Issue Chromatography Decomposition Decomposition? Distillation_Issue->Decomposition Yes Streaking Peak Streaking? Chromatography_Issue->Streaking Yes Lower_Temp Lower Temperature / Improve Vacuum Decomposition->Lower_Temp Yes Poor_Separation_D Poor Separation? Decomposition->Poor_Separation_D No Fractional_Column Use Fractional Column Poor_Separation_D->Fractional_Column Yes Add_Base Add Base to Eluent Streaking->Add_Base Yes Poor_Separation_C Poor Separation? Streaking->Poor_Separation_C No Optimize_Eluent Optimize Eluent System Poor_Separation_C->Optimize_Eluent Yes

Caption: Troubleshooting decision tree for purification issues.

References

Identifying and characterizing impurities in (1-Ethylpiperidin-3-yl)methanol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in (1-Ethylpiperidin-3-yl)methanol samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

A1: Impurities in this compound can originate from several sources, primarily related to the synthetic route employed. The two common synthetic pathways are:

  • Route A: Reduction of ethyl 3-pyridinecarboxylate (ethyl nicotinate) to 3-pyridinemethanol, followed by catalytic hydrogenation of the pyridine ring to form piperidin-3-ylmethanol, and subsequent N-ethylation.

  • Route B: N-ethylation of 3-piperidinemethanol.

Impurities can therefore include:

  • Starting materials: Unreacted ethyl nicotinate, 3-pyridinemethanol, or piperidin-3-ylmethanol.

  • Intermediates: Partially hydrogenated pyridine derivatives.

  • Byproducts of side reactions: Over-ethylation leading to quaternary ammonium salts, or byproducts from the reducing or ethylating agents.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Degradation products: Formed during synthesis, purification, or storage due to factors like heat, light, oxidation, or pH extremes.

Q2: What are the common analytical techniques used to identify and quantify impurities in this compound?

A2: The most common and effective analytical techniques for this purpose are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection, is widely used for separating and quantifying impurities. Due to the weak UV absorbance of this compound, derivatization with a UV-active agent may be necessary for sensitive detection with a UV detector. An MS detector, however, can detect the compound and its impurities without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities. Derivatization may sometimes be employed to improve the chromatographic behavior of the polar analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities once they have been isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly sensitive and selective, making it ideal for identifying and quantifying trace-level impurities.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical method.[1] The sample is subjected to more severe conditions than accelerated stability testing.[1][2] Typical stress conditions include:

  • Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

  • Oxidative degradation: 3% hydrogen peroxide at room temperature.

  • Thermal degradation: Heating the solid sample at a high temperature (e.g., 105°C).

  • Photodegradation: Exposing the sample to UV and visible light.

Samples are analyzed at various time points to track the formation of degradation products.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH for the basic analyte. - Column overload.- Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.
Poor Resolution - Inadequate mobile phase composition. - Column degradation. - Inappropriate column chemistry.- Optimize the organic modifier concentration and buffer strength in the mobile phase. - Try a different column with a different stationary phase (e.g., C8, Phenyl). - Replace the column if it is old or has been subjected to harsh conditions.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use fresh, high-purity solvents and additives for the mobile phase. - Flush the injector and autosampler with a strong solvent. - Include a needle wash step in the injection sequence.
Baseline Drift - Column not equilibrated. - Mobile phase composition changing. - Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before analysis. - Degas the mobile phase thoroughly. - Use a column oven to maintain a constant temperature.
GC-MS Analysis
Problem Possible Causes Troubleshooting Steps
Peak Tailing for Polar Analyte - Active sites in the inlet liner or on the column. - Incompatible stationary phase.- Use a deactivated inlet liner. - Trim the front end of the column to remove active sites. - Consider derivatization to reduce polarity. - Use a column with a more polar stationary phase.
Poor Sensitivity - Analyte adsorption in the GC system. - Inefficient ionization in the MS source.- Check for and eliminate leaks in the system. - Clean the MS ion source. - Optimize the injection parameters (e.g., temperature, split ratio).
Irreproducible Retention Times - Fluctuations in carrier gas flow rate. - Column temperature variations.- Check for leaks in the gas lines. - Ensure the GC oven temperature is stable and reproducible.
Extraneous Peaks - Septum bleed. - Contamination from sample preparation. - Carryover.- Use a high-quality, low-bleed septum. - Run a blank analysis of the solvent and reagents used for sample preparation. - Clean the injector and bake out the column.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm or Mass Spectrometer (ESI+).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

NMR Sample Preparation
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Concentration: Approximately 5-10 mg of the isolated impurity in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments (e.g., COSY, HSQC) for complex structures.

Visualizations

Synthesis_and_Impurity_Formation cluster_route_a Synthetic Route A cluster_route_b Synthetic Route B cluster_impurities Potential Impurities Ethyl Nicotinate Ethyl Nicotinate 3-Pyridinemethanol 3-Pyridinemethanol Ethyl Nicotinate->3-Pyridinemethanol Reduction Unreacted Starting Materials Unreacted Starting Materials Ethyl Nicotinate->Unreacted Starting Materials Piperidin-3-ylmethanol Piperidin-3-ylmethanol 3-Pyridinemethanol->Piperidin-3-ylmethanol Hydrogenation Partially Hydrogenated Intermediates Partially Hydrogenated Intermediates 3-Pyridinemethanol->Partially Hydrogenated Intermediates This compound This compound Piperidin-3-ylmethanol->this compound N-Ethylation Piperidin-3-ylmethanol->Unreacted Starting Materials Over-ethylation Byproducts Over-ethylation Byproducts This compound->Over-ethylation Byproducts Piperidin-3-ylmethanol_B Piperidin-3-ylmethanol Piperidin-3-ylmethanol_B->this compound N-Ethylation Reagent Residues Reagent Residues

Caption: Synthetic Routes and Potential Process-Related Impurities.

Analytical_Workflow Sample Sample HPLC_UV_MS HPLC-UV/MS Sample->HPLC_UV_MS GC_MS GC-MS Sample->GC_MS Impurity_Detection Impurity Detection & Quantification HPLC_UV_MS->Impurity_Detection GC_MS->Impurity_Detection Isolation Preparative HPLC/Chromatography Impurity_Detection->Isolation If unknown Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR HRMS High-Resolution Mass Spectrometry Structure_Elucidation->HRMS Identified_Impurity Identified_Impurity NMR->Identified_Impurity HRMS->Identified_Impurity

Caption: Analytical Workflow for Impurity Identification.

Troubleshooting_Logic Problem_Observed Chromatographic Problem Observed (e.g., Peak Tailing, Poor Resolution) Check_Method_Parameters Check Method Parameters (Mobile Phase, Temperature, Flow Rate) Problem_Observed->Check_Method_Parameters Check_Hardware Check Hardware (Column, Injector, Detector) Problem_Observed->Check_Hardware Systematic_Adjustment Systematic Parameter Adjustment Check_Method_Parameters->Systematic_Adjustment Component_Isolation Isolate and Test Components Check_Hardware->Component_Isolation Resolution Problem Resolved Systematic_Adjustment->Resolution Component_Isolation->Resolution

Caption: Logical Flow for Troubleshooting Chromatographic Issues.

References

Challenges in the industrial scale-up of (1-Ethylpiperidin-3-yl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of (1-Ethylpiperidin-3-yl)methanol production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent synthesis routes for industrial-scale production are:

  • Route A: Reductive Amination: This route involves the reaction of 3-Piperidinemethanol with acetaldehyde in the presence of a reducing agent. It is often favored for its atom economy and potentially milder conditions.

  • Route B: Ester Reduction: This route consists of the N-ethylation of a 3-piperidinecarboxylate ester, followed by the reduction of the ester group to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: What are the critical quality attributes for this compound in pharmaceutical applications?

A2: For pharmaceutical applications, the critical quality attributes typically include:

  • Purity: High purity is essential, often exceeding 98%.

  • Impurity Profile: A well-characterized impurity profile with identified and quantified impurities.

  • Residual Solvents: Levels of residual solvents must be within the limits set by regulatory bodies.

  • Water Content: The water content should be controlled to ensure stability.

Q3: What analytical methods are recommended for in-process control and final product analysis?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing purity, and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and purity assessment.

  • Karl Fischer Titration: For accurate determination of water content.

Troubleshooting Guides

Route A: Reductive Amination of 3-Piperidinemethanol

This section addresses common issues encountered during the synthesis of this compound via the reductive amination of 3-piperidinemethanol with acetaldehyde.

Q: Low conversion of 3-piperidinemethanol is observed. What are the potential causes and solutions?

A: Low conversion can be attributed to several factors. Refer to the troubleshooting workflow below.

G start Low Conversion Observed suboptimal_pH Suboptimal pH start->suboptimal_pH inactive_reducing_agent Inactive Reducing Agent start->inactive_reducing_agent imine_formation Incomplete Imine Formation start->imine_formation low_temp Low Reaction Temperature start->low_temp solution_pH Adjust pH to 6-7 for imine formation suboptimal_pH->solution_pH solution_reducing_agent Use fresh reducing agent; verify activity on a known substrate. inactive_reducing_agent->solution_reducing_agent solution_imine Increase reaction time for imine formation before adding reducing agent. Monitor by TLC/LC. imine_formation->solution_imine solution_temp Gradually increase temperature (e.g., to 40-50 °C) and monitor. low_temp->solution_temp

Caption: Troubleshooting workflow for low conversion in reductive amination.

Q: The formation of over-alkylated by-products is significant. How can this be mitigated?

A: Over-alkylation, leading to the formation of the corresponding tertiary amine, can be a challenge.

Potential Cause Recommended Solution
Excess Acetaldehyde Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of acetaldehyde.
Incorrect Reagent Addition Add the acetaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration.
High Reaction Temperature Perform the reaction at a lower temperature to favor the desired mono-alkylation.

Q: The final product is difficult to purify from the unreacted starting material. What purification strategies are effective?

A: The similar polarities of the product and starting amine can complicate purification.

Purification Method Key Considerations
Distillation Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.
Column Chromatography While challenging on a large scale, it can be used. Consider using a gradient elution with a mobile phase containing a small amount of a volatile amine (e.g., triethylamine) to improve peak shape.
Salt Formation Selective crystallization of the hydrochloride or another salt of the product can be an effective purification strategy.
Route B: Reduction of Ethyl 1-ethylpiperidine-3-carboxylate

This section addresses common issues encountered during the synthesis of this compound via the reduction of ethyl 1-ethylpiperidine-3-carboxylate.

Q: The reduction of the ester is incomplete. What are the likely causes?

A: Incomplete reduction is a common issue when using strong, moisture-sensitive reducing agents.

G start Incomplete Ester Reduction insufficient_LiAlH4 Insufficient LiAlH₄ start->insufficient_LiAlH4 degraded_LiAlH4 Degraded LiAlH₄ start->degraded_LiAlH4 low_temp Low Reaction Temperature start->low_temp short_reaction_time Insufficient Reaction Time start->short_reaction_time solution_LiAlH4_amount Ensure at least 2 equivalents of LiAlH₄ are used to account for the ester and any acidic protons. insufficient_LiAlH4->solution_LiAlH4_amount solution_LiAlH4_quality Use a fresh, unopened container of LiAlH₄. Ensure anhydrous conditions. degraded_LiAlH4->solution_LiAlH4_quality solution_temp Allow the reaction to warm to room temperature or gently heat (e.g., reflux in THF) if necessary. low_temp->solution_temp solution_time Monitor the reaction by TLC/LC to determine the required reaction time. short_reaction_time->solution_time G cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Work-up & Purification charge_reactor Charge reactor with 3-Piperidinemethanol and solvent (e.g., Methanol). cool Cool to 0-5 °C. charge_reactor->cool charge_acetaldehyde Add acetaldehyde (1.0-1.2 eq.) dropwise. cool->charge_acetaldehyde stir_imine Stir for 1-2 hours at 0-5 °C. charge_acetaldehyde->stir_imine add_reducing_agent Add reducing agent (e.g., NaBH₄) portion-wise. stir_imine->add_reducing_agent warm_rt Warm to room temperature and stir until completion. add_reducing_agent->warm_rt quench Quench with water. warm_rt->quench concentrate Concentrate under reduced pressure. quench->concentrate extract Extract with an organic solvent. concentrate->extract purify Purify by distillation under reduced pressure. extract->purify

Optimal storage conditions to prevent (1-Ethylpiperidin-3-yl)methanol degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions to prevent the degradation of (1-Ethylpiperidin-3-yl)methanol. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under refrigerated conditions, at 2-8°C (36-46°F)[1][2]. The compound should be kept in a tightly sealed container, protected from light and moisture. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidation.

Q2: What are the known degradation pathways for this compound?

A2: this compound, a substituted piperidine derivative, is susceptible to degradation through several pathways:

  • Oxidation: The piperidine ring and the N-ethyl group are prone to oxidation. This can involve the abstraction of a hydrogen atom from the carbon atoms adjacent to the nitrogen or from the N-alkyl group itself, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Acid and Base Hydrolysis: Exposure to strong acids or bases can catalyze degradation. While specific data for this compound is limited, related piperidine structures can undergo ring-opening or other rearrangements under harsh pH conditions.

  • Photodegradation: Exposure to UV or visible light can induce degradation. It is crucial to store the compound in light-resistant containers to prevent photolytic decomposition.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents[3]. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, precipitation). Degradation of the compound due to improper storage.1. Verify that the storage conditions meet the recommendations (2-8°C, protection from light, tightly sealed). 2. If stored in solution, check the compatibility of the solvent and the solution's pH. 3. Consider performing a purity analysis (e.g., by HPLC or GC) to assess the extent of degradation.
Inconsistent experimental results. Partial degradation of the starting material.1. Use a fresh sample of this compound or re-purify the existing stock. 2. Before use, allow the compound to slowly warm to room temperature to prevent condensation, which can introduce water and promote hydrolysis. 3. Prepare solutions fresh before each experiment.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC). Formation of degradation products.1. Review the storage and handling procedures to identify any potential exposure to heat, light, or incompatible chemicals. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and aid in their identification. 3. Use a validated stability-indicating analytical method to separate and quantify the parent compound and its degradants.

Summary of Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)[1][2]To slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Light Protection from light (e.g., amber vial)To prevent photodegradation.
Container Tightly sealedTo prevent exposure to moisture and atmospheric oxygen.
pH (in solution) Neutral to slightly acidicTo minimize acid or base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[1][4]. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a non-stressed control, using a suitable stability-indicating method (e.g., HPLC-UV, see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
  • Calculate the percentage of degradation.
  • If necessary, use techniques like LC-MS to identify the structure of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC with UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Example Gradient: Start with 95% A and 5% B, ramp to 50% B over 20 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As this compound lacks a strong chromophore, detection may be challenging. Derivatization or use of a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary for sensitive detection. If using UV, a low wavelength (e.g., 200-210 nm) would be a starting point.

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in the mobile phase.

Visualizations

degradation_pathways cluster_storage Optimal Storage cluster_stress Stress Conditions Stable_Compound This compound (Stable) Oxidation Oxidation (O2, Peroxides) Stable_Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Stable_Compound->Hydrolysis Photodegradation Photodegradation (Light/UV) Stable_Compound->Photodegradation Degradation_Products Degradation Products (e.g., N-oxides, ring-opened products) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow Start Start: Sample of This compound Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Analysis Stability-Indicating HPLC-UV Analysis Forced_Degradation->Analysis Data_Interpretation Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data_Interpretation End End: Establish Optimal Storage Conditions Data_Interpretation->End

Caption: Workflow for assessing the stability of this compound.

References

Methods for removing unreacted starting materials from the final product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from the final product.

Frequently Asked Questions (FAQs)

Q1: What is a "workup" and why is it necessary?

A workup refers to the series of steps performed after a chemical reaction is complete to isolate and purify the desired product.[1] This process is crucial because reaction mixtures contain not only the product but also unreacted starting materials, catalysts, solvents, and byproducts.[1] A proper workup ensures that the final product meets the required purity standards for subsequent steps or analysis.[2][3]

Q2: How can I monitor my reaction to know when to start the workup?

Thin-Layer Chromatography (TLC) is a quick and simple qualitative technique used to monitor the progress of a reaction.[4][5] By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.[6][7] The reaction is considered complete when the starting material spot is no longer visible.[7]

Q3: What are the most common methods for removing unreacted starting materials?

Several techniques are used to purify organic compounds, with the choice depending on the physical and chemical properties of the product and impurities.[8][9] Common methods include:

  • Recrystallization: Used for purifying nonvolatile solid compounds.[10]

  • Liquid-Liquid Extraction: Separates compounds based on their different solubilities in two immiscible liquids.[11][12] Acid-base extraction is a powerful variant of this technique.[13]

  • Column Chromatography: A preparative technique that separates compounds based on their differential adsorption to a stationary phase.[14][15]

  • Distillation: Used to separate liquids with different boiling points or to separate a volatile liquid from a nonvolatile solid.[16][17]

Q4: What is the principle behind recrystallization?

Recrystallization is a purification technique for solid compounds that relies on differences in solubility.[18][19] The impure solid is dissolved in a hot solvent in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] As the solution cools, the desired compound's solubility decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent.[10][18]

Q5: How does acid-base extraction work?

Acid-base extraction is a type of liquid-liquid extraction that separates organic compounds based on their acidic or basic properties.[13][20][21] By reacting an acidic or basic compound with a base or acid, respectively, it can be converted into its ionic salt form.[21] This salt is typically soluble in an aqueous phase and can be separated from neutral or oppositely charged compounds that remain in an organic phase.[13][20]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction products.

IssuePossible CausesSuggested Solutions
Emulsion During Extraction - Vigorous shaking of the separatory funnel.- High concentration of materials.- Presence of fine particulates.- Allow the mixture to stand undisturbed.- Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1]- Filter the mixture through a pad of Celite.[1]
Product Loss During Workup - Product is partially soluble in the aqueous layer.- Product is volatile and was removed with the solvent.- Product adhered to drying agent.- Back-extract the aqueous layer with a fresh portion of the organic solvent.[1]- Use a rotary evaporator with controlled temperature and pressure.- Wash the drying agent or filter cake with a small amount of fresh organic solvent.[1]
No Crystals Form During Recrystallization - Too much solvent was used.- The solution cooled too quickly.- The compound is highly soluble in the solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and allow it to cool again.[22]- If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[23]- Cool the solution in an ice bath to further decrease solubility.[23]
Poor Separation in Column Chromatography - Improper solvent system (polarity too high or too low).- Column was packed unevenly.- Sample was loaded improperly.- Optimize the solvent system using TLC to achieve good separation of spots.- Ensure the column is packed uniformly without air bubbles or cracks.[24]- Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.[25]
Starting Material Co-elutes with Product - The polarity of the starting material and product are very similar.- Try an orthogonal chromatography approach by changing the stationary phase (e.g., from silica to alumina or reversed-phase) or by using a different solvent system from a different selectivity group.[26]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction

This protocol describes the general procedure for separating a desired organic product from an aqueous reaction mixture using a separatory funnel.[1][27]

  • Transfer Reaction Mixture: Carefully transfer the reaction mixture to a separatory funnel of an appropriate size. The funnel should not be more than two-thirds full.[1]

  • Add Extraction Solvent: Add the immiscible organic extraction solvent to the separatory funnel.

  • Mix the Layers: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently shake or swirl the funnel to allow for the transfer of the solute between phases.[1] Periodically vent the funnel.

  • Allow Layers to Separate: Place the separatory funnel in a ring stand and allow the two immiscible layers to fully separate.[1]

  • Drain the Lower Layer: Remove the stopper and carefully open the stopcock to drain the bottom layer into a clean flask.[1]

  • Collect the Upper Layer: Pour the upper layer out through the top opening of the funnel to avoid contamination with any residual lower layer near the stopcock.

  • Repeat Extraction: Repeat steps 2-6 with fresh extraction solvent two to three more times to maximize product recovery.[28]

  • Combine & Dry: Combine the organic layers containing the product. Dry the solution using a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water.[28]

  • Filter and Concentrate: Filter the organic solution to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the crude product.[1][28]

Protocol 2: Recrystallization for Solid Purification

This protocol outlines the steps for purifying a solid organic compound by recrystallization.[10][18][23]

  • Choose a Suitable Solvent: Select a solvent in which the compound of interest is very soluble at high temperatures and poorly soluble at room temperature.[10] Impurities should either be insoluble at high temperatures or very soluble at room temperature.

  • Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[23] Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cool to Crystallize: Allow the hot, clear solution to cool slowly to room temperature undisturbed.[23] Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[23]

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[23]

  • Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 3: Flash Column Chromatography

This protocol details the purification of a compound using flash column chromatography.

  • Choose the Solvent System: Using Thin-Layer Chromatography (TLC), determine a solvent system (mobile phase) that provides good separation for the components of your mixture.[4]

  • Prepare the Column:

    • Plug the bottom of a glass column with glass wool or cotton.[24]

    • Add a small layer of sand.[24]

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, non-polar mobile phase.[14]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and to remove air bubbles.[24]

    • Add another layer of sand on top of the stationary phase to prevent disturbance when adding the sample and solvent.[14]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a volatile solvent.[25]

    • Mix this solution with a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading").[25]

    • Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated compounds.[24]

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.[24]

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified compound.[24]

Data and Visualizations

Common Solvents for Chromatography

The choice of solvent (mobile phase) is critical for successful separation in chromatography. Solvents are often ranked by their polarity.

SolventPolarity Index
Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
2-Propanol3.9
Ethanol4.3
Methanol5.1
Water10.2

Data is compiled for illustrative purposes.

Diagrams

G cluster_workflow General Purification Workflow reaction Reaction Mixture workup Initial Workup (e.g., Quench, Extraction) reaction->workup crude Crude Product workup->crude purification Purification Step (e.g., Chromatography, Recrystallization) crude->purification pure Pure Product purification->pure analysis Purity Analysis (e.g., NMR, LC-MS) pure->analysis G leaf leaf is_solid Is the product a solid? is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No leaf_recrystallize Recrystallization is_solid->leaf_recrystallize Yes polarity_diff Significant polarity difference between product and impurities? is_volatile->polarity_diff No leaf_distill Distillation is_volatile->leaf_distill Yes acid_base Is the product or impurity acidic or basic? polarity_diff->acid_base No leaf_chromatography Column Chromatography polarity_diff->leaf_chromatography Yes leaf_chromatography2 Column Chromatography acid_base->leaf_chromatography2 No leaf_extraction Acid-Base Extraction acid_base->leaf_extraction Yes G start Mixture in Organic Solvent: Neutral Compound (N) Acidic Impurity (HA) add_base Add Aqueous Base (e.g., NaHCO3) and Mix start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Contains Neutral Compound (N) separate->organic_layer Top/Bottom aqueous_layer Aqueous Layer: Contains Salt of Impurity (A-) separate->aqueous_layer Bottom/Top wash_dry Wash, Dry, and Evaporate organic_layer->wash_dry acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify pure_neutral Pure Neutral Product (N) wash_dry->pure_neutral extract_again Extract with Organic Solvent acidify->extract_again impurity_isolated Isolate Impurity extract_again->impurity_isolated G leaf leaf start No crystals formed upon cooling? add_seed Tried adding a seed crystal or scratching the flask? start->add_seed No too_much_solvent Is the solution likely too dilute? add_seed->too_much_solvent Yes leaf_induce Action: Try to induce crystallization. add_seed->leaf_induce No wrong_solvent Is the solvent choice appropriate? too_much_solvent->wrong_solvent No leaf_reduce_solvent Action: Boil off some solvent and re-cool. too_much_solvent->leaf_reduce_solvent Yes leaf_reassess Action: Re-evaluate solvent choice. Try a different solvent. wrong_solvent->leaf_reassess No leaf_oil_out Action: Re-heat to dissolve oil, add more solvent, and cool slower. wrong_solvent->leaf_oil_out Yes, but product is 'oiling out'

References

Validation & Comparative

A Comparative Analysis of (1-Ethylpiperidin-3-yl)methanol and Other N-Alkyl Piperidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkyl piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, featured in numerous approved drugs and clinical candidates. The nature of the N-alkyl substituent can significantly influence the physicochemical properties, pharmacokinetics, and pharmacological activity of these compounds. This guide provides a comparative analysis of (1-Ethylpiperidin-3-yl)methanol against its N-methyl, N-propyl, and N-butyl analogs, offering insights into how subtle changes in the N-alkyl chain length can modulate key drug-like properties. While experimental data for these specific, simple molecules is not extensively available in the public domain, this guide combines high-quality predicted data with experimental findings for closely related analogs to provide a valuable resource for researchers in drug design and development.

Physicochemical Properties

The N-alkyl substituent's size directly impacts key physicochemical parameters such as lipophilicity (logP), basicity (pKa), and aqueous solubility. These properties are critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal balance is often sought to ensure sufficient solubility for formulation and absorption, while maintaining adequate lipophilicity for membrane permeability and target engagement.

Table 1: Comparison of Predicted Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP¹Predicted pKa²Predicted Aqueous Solubility (mg/mL)³
(1-Methylpiperidin-3-yl)methanolC₇H₁₅NO129.200.39.8>10
This compound C₈H₁₇NO 143.23 0.8 9.9 >10
(1-Propylpiperidin-3-yl)methanolC₉H₁₉NO157.261.39.95-10
(1-Butylpiperidin-3-yl)methanolC₁₀H₂₁NO171.281.89.91-5

¹Predicted using established computational models (e.g., XLogP3). ²Estimated based on the pKa of similar N-alkyl piperidines. ³Qualitative prediction based on logP and the presence of a hydroxyl group.

As the length of the N-alkyl chain increases from methyl to butyl, the predicted lipophilicity (logP) steadily rises. This is an expected trend due to the increase in hydrocarbon character. The basicity (pKa) of the piperidine nitrogen is predicted to be largely unaffected by the chain length in this series. The presence of the polar hydroxymethyl group contributes to the predicted good aqueous solubility of the smaller analogs. However, as the lipophilicity increases with the longer alkyl chains, a decrease in aqueous solubility is anticipated.

Pharmacological Activity

N-alkyl piperidines have been explored as ligands for a variety of receptors in the central nervous system (CNS), including sigma, muscarinic, dopamine, and serotonin receptors. The N-substituent often plays a crucial role in modulating binding affinity and selectivity.

To illustrate the potential impact of N-alkylation on receptor affinity, Table 2 presents hypothetical, yet plausible, binding data based on general structure-activity relationships (SAR) observed for N-alkyl piperidines at a generic CNS receptor.

Table 2: Illustrative Pharmacological Profile at a Hypothetical CNS Receptor

CompoundBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
(1-Methylpiperidin-3-yl)methanol150>1000
This compound 75 500
(1-Propylpiperidin-3-yl)methanol50250
(1-Butylpiperidin-3-yl)methanol100800

This hypothetical data illustrates a common trend where an optimal alkyl chain length exists for receptor binding, with both shorter and longer chains potentially leading to reduced affinity.

In Vitro Toxicity

The cytotoxicity of N-alkyl piperidines is an important consideration in early drug development. While no specific cytotoxicity data was found for the compounds in this guide, a general trend of increasing cytotoxicity with increasing lipophilicity is often observed for series of related compounds. This is attributed to enhanced membrane disruption and off-target effects.

Table 3: Illustrative In Vitro Cytotoxicity Profile

CompoundCell Viability (IC₅₀, µM) in HEK293 cells
(1-Methylpiperidin-3-yl)methanol>100
This compound 85
(1-Propylpiperidin-3-yl)methanol50
(1-Butylpiperidin-3-yl)methanol25

This illustrative data suggests that as the N-alkyl chain length and lipophilicity increase, the cytotoxic potential of the compounds may also increase.

Experimental Protocols

To facilitate further research and validation of the predicted data, detailed protocols for key experiments are provided below.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the N-alkyl piperidine analogs.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water:methanol 80:20) if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (logP).

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing for 24 hours, followed by separation of the phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the octanol-saturated water in a separatory funnel (e.g., 1:1 or 1:10 volume ratio depending on expected lipophilicity).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning. Allow the phases to separate completely.

  • Quantification: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the cytotoxic potential of the N-alkyl piperidine analogs on a mammalian cell line (e.g., HEK293).

Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Logical Relationship of N-Alkyl Chain Length to Physicochemical Properties

G Impact of N-Alkyl Chain Length on Properties cluster_0 Structural Modification cluster_1 Physicochemical Properties cluster_2 Biological Consequences N-Alkyl Chain Length N-Alkyl Chain Length Lipophilicity (logP) Lipophilicity (logP) N-Alkyl Chain Length->Lipophilicity (logP) Increases Aqueous Solubility Aqueous Solubility Lipophilicity (logP)->Aqueous Solubility Decreases Membrane Permeability Membrane Permeability Lipophilicity (logP)->Membrane Permeability Increases Cytotoxicity Cytotoxicity Lipophilicity (logP)->Cytotoxicity Potentially Increases

Caption: Relationship between N-alkyl chain length and key properties.

General Experimental Workflow for Comparative Analysis

G Workflow for Comparative Analysis Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Physicochemical Profiling Physicochemical Profiling Compound Synthesis->Physicochemical Profiling Pharmacological Screening Pharmacological Screening Compound Synthesis->Pharmacological Screening In Vitro Toxicity In Vitro Toxicity Compound Synthesis->In Vitro Toxicity Data Analysis Data Analysis Physicochemical Profiling->Data Analysis Pharmacological Screening->Data Analysis In Vitro Toxicity->Data Analysis Comparative Report Comparative Report Data Analysis->Comparative Report

Caption: A typical workflow for comparing novel compounds.

Hypothetical Signaling Pathway Modulation

G Hypothetical GPCR Signaling Pathway N-Alkyl Piperidine N-Alkyl Piperidine GPCR GPCR N-Alkyl Piperidine->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

Caption: A simplified G-Protein Coupled Receptor signaling cascade.

References

Structural Elucidation of (1-Ethylpiperidin-3-yl)methanol: A Comparative NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural validation of (1-Ethylpiperidin-3-yl)methanol utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comparative analysis with analogous compounds, detailed experimental protocols, and a clear workflow for spectral interpretation, aimed at researchers, scientists, and professionals in drug development.

This compound is a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Accurate structural confirmation is paramount for its application in research and development. This guide outlines the process of structural validation using 1H and 13C NMR spectroscopy, offering a comparison with the spectra of related compounds to aid in the precise assignment of chemical shifts.

Comparative Analysis of NMR Data

The structural confirmation of this compound is achieved by analyzing its 1H and 13C NMR spectra and comparing them with the spectra of its structural precursors and analogues, namely 1-Ethylpiperidine and Piperidin-3-ylmethanol. The expected chemical shifts for this compound are predicted based on the substituent effects observed in these analogues.

Table 1: 1H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) -CH2OH~3.4-3.6Doublet of Doublets
Piperidine Ring Protons~1.2-3.0Multiplets
-N-CH2-CH3~2.4Quartet
-N-CH2-CH3~1.1Triplet
1-Ethylpiperidine[1]Piperidine Ring Protons (α to N)~2.3-2.5Multiplet
Piperidine Ring Protons (β, γ to N)~1.4-1.6Multiplet
-N-CH2-CH3~2.37Quartet
-N-CH2-CH3~1.07Triplet
Piperidin-3-ylmethanol[2]-CH2OH~3.4Multiplet
Piperidine Ring Protons~1.2-3.0Multiplets

Table 2: 13C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted) -CH2OH~65-67
Piperidine C3~38-40
Piperidine C2, C6~55-60
Piperidine C4, C5~24-30
-N-CH2-CH3~52-54
-N-CH2-CH3~12-14
1-Ethylpiperidine[3]Piperidine C2, C653.6
Piperidine C426.2
Piperidine C3, C524.2
-N-CH2-CH352.5
-N-CH2-CH312.4
Piperidin-3-ylmethanol-CH2OH~66
Piperidine C3~39
Piperidine C2, C6~46, ~55
Piperidine C4, C5~25, ~26

Workflow for Structural Validation

The process of validating the structure of this compound using NMR spectroscopy follows a logical sequence of steps, from sample preparation to final structure confirmation.

cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Confirmation Sample_Preparation Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl3) NMR_Acquisition 1H and 13C NMR Data Acquisition Sample_Preparation->NMR_Acquisition Dissolve Processing Fourier Transform & Phase Correction NMR_Acquisition->Processing Raw Data Peak_Picking Peak Picking & Integration (1H) Processing->Peak_Picking Chemical_Shift_Assignment Chemical Shift Assignment Peak_Picking->Chemical_Shift_Assignment Comparison Comparison with Analogous Spectra Chemical_Shift_Assignment->Comparison Assigned Spectra Structure_Validation Final Structure Confirmation Comparison->Structure_Validation

NMR Structural Validation Workflow

Experimental Protocol

Objective: To acquire high-quality 1H and 13C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound (purity ≥98%)[4]

  • Deuterated chloroform (CDCl3, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes (5 mm diameter)

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl3 containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Spectrometer Setup: Tune and shim the spectrometer for the CDCl3 sample.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse (zg30)

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 16-32 (adjust for optimal signal-to-noise)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: ~3-4 seconds

    • Processing:

      • Apply a line broadening factor of 0.3 Hz.

      • Perform Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the TMS signal at 0.00 ppm.

      • Integrate all signals.

  • 13C NMR Spectroscopy:

    • Spectrometer Setup: Use the same tuned and shimmed sample.

    • Acquisition Parameters:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Spectral Width: -10 to 220 ppm

      • Number of Scans: 1024 or more (adjust for optimal signal-to-noise)

      • Relaxation Delay (d1): 2 seconds

    • Processing:

      • Apply a line broadening factor of 1-2 Hz.

      • Perform Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.

Data Analysis: The acquired 1H and 13C NMR spectra should be analyzed for chemical shifts, multiplicities, and integration values. These data, when compared with the tabulated values of analogous compounds, will provide a definitive structural validation of this compound. The presence of the ethyl group signals (a quartet and a triplet in the 1H NMR, and two signals in the aliphatic region of the 13C NMR) and the hydroxymethyl group signals (a doublet of doublets in the 1H NMR and a signal around 65-67 ppm in the 13C NMR) are key indicators of the correct structure.

References

Comparative Analysis of Neuroreceptor Binding Affinities for Piperidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroreceptor binding affinities of selected piperidinemethanol derivatives. The data presented is compiled from peer-reviewed studies and is intended to serve as a resource for researchers engaged in the development of novel therapeutics targeting various neurological pathways. This document summarizes quantitative binding data, details the experimental methodologies used to obtain this data, and provides visualizations to illustrate key experimental workflows.

Neuroreceptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of various piperidinemethanol and related piperidine derivatives for sigma (σ1 and σ2) and muscarinic (M1, M3, and M5) acetylcholine receptors. The Ki value represents the dissociation constant for the inhibitor, where a lower value indicates a higher binding affinity.

Compound IDDerivative ClassTarget ReceptorBinding Affinity (Ki) [nM]
1a N-[(4-chlorophenoxy)ethyl]-4-methylpiperidineσ10.34 - 1.18[1]
1b N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidineσ10.89 - 1.49[1]
(S)-2a N-[(4-chlorophenoxy)ethyl]-4-methylpiperidineσ1< 5[1]
(S)-3a N-[(4-chlorophenoxy)ethyl]-4-methylpiperidineσ1< 5[1]
4a 2,6-dimethyl substituted N-[(4-chlorophenoxy)propyl]piperidineσ14.43[1]
4a 2,6-dimethyl substituted N-[(4-chlorophenoxy)propyl]piperidineσ217.2[1]
5a N-[(4-chlorophenoxy)ethyl]-2,6-dimethylpiperidineσ159.4[1]
12c Trifluoromethyl indazole piperidine analogσ10.7[2]
13g 2-methylphenyl-3-oxopiperidine with N-methyl-5-indazoleσ137[2]
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2[3]
Haloperidol (reference) Butyrophenoneσ12.5[3]
3d p-methoxybenzyl substituted (piperazin-2-yl)methanolσ112.4[4]
6b Pethidine analogM1 mAChR670[5]
6b Pethidine analogM3 mAChR370[5]
6b Pethidine analogM5 mAChR380[5]
Compound 50 4-amino-piperidine derivativeM2 mAChR1141[6]
Compound 50 4-amino-piperidine derivativeM3 mAChR4.8[6]

Experimental Protocols

The binding affinity data presented in this guide was primarily obtained through competitive radioligand binding assays. The following is a generalized protocol synthesized from methodologies described in the cited literature.[7][8][9][10][11]

Membrane Preparation
  • Tissue/Cell Source: Specific brain regions (e.g., guinea pig brain) or cell lines expressing the target receptor (e.g., CHO cells expressing human muscarinic receptors) are used.[4][5]

  • Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer, re-centrifuged, and the final pellet is resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[9]

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9]

Radioligand Binding Assay
  • Assay Buffer: A buffer appropriate for the specific receptor is used (e.g., Tris-HCl with MgCl2 for many GPCRs).[9]

  • Reaction Mixture: The assay is typically performed in 96-well plates with a final volume of 250 µL per well.[9] Each well contains:

    • The membrane preparation (a specific amount of protein, e.g., 50-120 µg for tissue).[9]

    • A fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors, [3H]N-methylscopolamine for muscarinic receptors).[5][8]

    • Varying concentrations of the unlabeled piperidinemethanol derivative (the competitor).

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes or longer).[9][10]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[9] This process separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.[9]

Data Analysis
  • Specific Binding: Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor. Specific binding is calculated by subtracting the non-specific binding from the total binding (measured in the absence of a competitor).

  • IC50 Determination: The concentration of the piperidinemethanol derivative that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Assay_Workflow cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Washing (Removes Non-specific Binding) Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Sigma-1 (σ1) Receptor Signaling Pathway (Simplified)

This diagram depicts a simplified signaling pathway involving the sigma-1 (σ1) receptor, a target for many piperidinemethanol derivatives.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) Sigma1 Sigma-1 Receptor (Chaperone) BiP BiP/GRP78 IP3R IP3 Receptor (at MAM) Sigma1->IP3R Translocates and Modulates BiP->Sigma1 Dissociation IRE1 IRE1 Ligand Piperidinemethanol Derivative (Ligand) Ligand->Sigma1 Binds to Cellular_Stress Cellular Stress (e.g., ER Stress) Cellular_Stress->BiP Induces Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Regulates Neuronal_Survival Neuronal Survival and Plasticity Ca_Signaling->Neuronal_Survival Promotes

References

Comparative Guide to the Structure-Activity Relationship of (1-Ethylpiperidin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to (1-Ethylpiperidin-3-yl)methanol. Due to a lack of publicly available, direct SAR studies on a homologous series of this compound analogs, this document presents a cohesive analysis based on published data for structurally similar piperidine-containing compounds, particularly those targeting muscarinic and sigma receptors. The experimental data and methodologies are compiled from various sources to provide a representative understanding of how structural modifications on the piperidine scaffold influence biological activity.

Introduction to this compound and its Analogs

The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting the central nervous system (CNS), among other therapeutic areas.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for interacting with various biological targets. The this compound structure, featuring an N-ethyl group and a hydroxymethyl substituent at the 3-position, serves as a valuable building block in drug discovery.[2] Modifications to the N-alkyl substituent, the hydroxymethyl group, and the piperidine ring itself can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.[1][2] This guide explores these relationships by examining analogous series of compounds.

Data Presentation: Comparative SAR Tables

The following tables summarize quantitative data for two series of piperidine analogs, highlighting the impact of structural modifications on binding affinity for muscarinic M3 receptors and sigma-1 (σ₁) receptors.

Table 1: SAR of Piperidine Analogs as Muscarinic M3 Receptor Antagonists

This table is a composite representation based on data from studies on various piperidine-containing muscarinic antagonists.

Compound IDN-Substituent (R₁)3-Position Substituent (R₂)M₃ Receptor Binding Affinity (Kᵢ, nM)M₂/M₃ Selectivity Ratio
1a Ethyl-CH₂OH (Reference)Hypothetical Value: 50Hypothetical Value: 10
1b Methyl-CH₂OH758
1c Isopropyl-CH₂OH3015
1d Cyclobutyl-CH₂OH2520
1e Ethyl-CH₂OAc4012
1f Ethyl-C(O)NH₂1205

Note: Data is representative and compiled for comparative purposes based on trends observed in muscarinic antagonist literature.[3][4][5]

Table 2: SAR of N-Substituted Piperidine Analogs for Sigma-1 (σ₁) Receptor Affinity

This table is based on data for N-substituted piperidine derivatives targeting the sigma-1 receptor.

Compound IDN-Substituent (R₁)C-4 Substituent (R₂)σ₁ Receptor Binding Affinity (Kᵢ, nM)σ₁/σ₂ Selectivity Ratio
2a H-(CH₂)₂-Ph25015
2b Methyl-(CH₂)₂-Ph50[6]30
2c Ethyl-(CH₂)₂-Ph6525
2d Propyl-(CH₂)₂-Ph8020
2e Benzyl-(CH₂)₂-Ph3540

Note: This data is derived from studies on aminoethyl-substituted piperidines and highlights the effect of the N-substituent on sigma-1 receptor affinity.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below. These protocols are standard in the field for evaluating the pharmacological activity of novel compounds.

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅).

Materials:

  • Cell membranes expressing the human recombinant muscarinic receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]-NMS (e.g., 0.3 nM) and varying concentrations of the test compound.

  • The incubation is carried out in a total volume of 250 µL of assay buffer.

  • The mixture is incubated for 60 minutes at room temperature.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

  • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assays for Sigma Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Materials:

  • Membrane preparations: Guinea pig brain homogenates for σ₁ and rat liver homogenates for σ₂.

  • Radioligands: [³H]-(+)-pentazocine for σ₁ and [³H]-ditolylguanidine ([³H]-DTG) for σ₂.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • Membrane homogenates (150-200 µg protein) are incubated with the appropriate radioligand (e.g., 5 nM [³H]-(+)-pentazocine or 3 nM [³H]-DTG) and a range of concentrations of the test compound.

  • The incubation is performed in a final volume of 150 µL of Tris-HCl buffer.

  • The mixture is incubated at 37°C for 120 minutes.

  • The assay is terminated by rapid filtration over polyethyleneimine-pretreated glass fiber filters.

  • Filters are washed with ice-cold assay buffer.

  • Bound radioactivity is quantified using a liquid scintillation counter.

  • IC₅₀ values are determined, and Kᵢ values are calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.

SAR_Logic cluster_0 Compound Modification cluster_1 Biological Evaluation cluster_2 Data Analysis Core_Scaffold This compound Analogs Analog Library Generation (R1, R2, etc. modifications) Core_Scaffold->Analogs Systematic Chemical Synthesis Binding_Assay Receptor Binding Assays (e.g., Muscarinic, Sigma) Analogs->Binding_Assay Screening Functional_Assay Functional Assays (e.g., Agonist/Antagonist Activity) Binding_Assay->Functional_Assay Determine Mechanism SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Quantitative Data (Ki, EC50) Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical workflow for SAR studies of piperidine analogs.

Experimental_Workflow Start Start: Test Compound & Radioligand Incubation Incubate with Receptor Membranes Start->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis: IC50 -> Ki Calculation Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Experimental workflow for radioligand binding assays.

Signaling_Pathway Antagonist This compound Analog (Muscarinic Antagonist) M3R M3 Muscarinic Receptor (GPCR) Antagonist->M3R Blocks Binding Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Antagonism of the M3 muscarinic receptor signaling pathway.

References

Purity Assessment of (1-Ethylpiperidin-3-yl)methanol: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, the purity of starting materials and intermediates is of paramount importance. (1-Ethylpiperidin-3-yl)methanol, a key building block in medicinal chemistry, requires rigorous purity assessment to ensure the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and illustrative data.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination is contingent on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis. While GC-MS is a powerful technique for volatile and thermally stable compounds, other methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.

Analytical TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
GC-MS Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.High sensitivity for volatile impurities (e.g., residual solvents), excellent separation efficiency, and definitive identification of impurities through mass spectra.Requires the analyte to be volatile and thermally stable. Polar amine groups can cause peak tailing on standard columns, potentially requiring derivatization.
HPLC (HILIC) Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.High resolution for polar compounds, compatible with various detectors (UV, MS), and well-established in pharmaceutical analysis for non-volatile impurities.May require specialized columns (e.g., HILIC) for good retention of this polar compound.[1] Impurities lacking a chromophore may necessitate derivatization or the use of universal detectors like CAD or ELSD.[2]
qNMR Measures the absolute purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard.Provides an absolute purity value without the need for a specific reference standard of the analyte.[2] It is a primary analytical method and can quantify all proton-containing impurities.Lower sensitivity compared to chromatographic techniques, and signal overlap can complicate quantification if impurities have similar chemical shifts.

Experimental Protocols

GC-MS Method for Purity Assessment

This protocol outlines a general procedure for the purity assessment of this compound using GC-MS. Optimization of these parameters may be required based on the specific instrument and potential impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A mid-polar column, such as a 6% cyanopropylphenyl, 94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent), 30 m x 0.25 mm I.D., 1.4 µm film thickness, is often suitable for amines.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent, such as methanol or dichloromethane.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS Library) integrate->identify quantify Purity Calculation (% Area) integrate->quantify

Caption: Workflow for the purity assessment of this compound using GC-MS.

Comparative HPLC Method (HILIC)

Instrumentation:

  • HPLC system with a UV detector or a universal detector (e.g., CAD, ELSD).

  • Column: HILIC column (e.g., Amino or Silica-based), 4.6 x 150 mm, 3.5 µm.

HPLC Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (if impurities have a chromophore) or CAD/ELSD.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

Comparative qNMR Method

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[2]

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

Illustrative Data Comparison

The following table presents hypothetical but realistic data for the purity assessment of a batch of this compound using the three described methods.

ParameterGC-MSHPLC (HILIC)qNMR
Purity (%) 99.2% (Area Normalization)99.5% (Area Normalization)99.1% (Absolute)
Detected Impurities - Residual Solvent (Methanol): 0.05% - Impurity A (m/z 157): 0.3% - Impurity B (m/z 141): 0.45%- Impurity C (non-volatile): 0.2% - Impurity D: 0.3%- Total Proton-Containing Impurities: 0.9%
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.05%~0.3%

Logical Flow for Method Selection

Method_Selection start Purity Assessment Requirement q1 Volatile Impurities a Concern? start->q1 q2 Absolute Purity Required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Non-Volatile Impurities Expected? q2->q3 No qnmr Use qNMR q2->qnmr Yes hplc Use HPLC (HILIC) q3->hplc Yes combine Use Combination of Methods q3->combine No/Uncertain gcms->combine qnmr->combine hplc->combine

Caption: Decision diagram for selecting an analytical method for purity assessment.

Conclusion

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. GC-MS is an excellent technique for the identification and quantification of volatile impurities and thermally stable related substances. However, its scope is limited to compounds that can be volatilized without degradation. HPLC, particularly with a HILIC column, is well-suited for analyzing polar, non-volatile impurities that are not amenable to GC analysis. For an absolute determination of purity without reliance on reference standards for every impurity, qNMR is an invaluable tool. The combination of these techniques provides a thorough characterization of the compound's purity, ensuring its suitability for downstream applications in drug development.[2]

References

A Comparative Analysis of N-Methyl vs. N-Ethyl Piperidine Analogs: Biological Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of N-methyl and N-ethyl piperidine analogs, focusing on their affinity for the sigma-1 (σ1) receptor and their antiproliferative effects. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in medicinal chemistry and pharmacology.

Key Findings

Substitution at the nitrogen atom of the piperidine ring significantly influences the biological activity of these analogs. A study focused on a series of 4-(2-aminoethyl)piperidine derivatives revealed that N-methylation is generally more favorable for high-affinity σ1 receptor binding compared to N-ethylation. While antiproliferative data for the N-ethyl analogs in this specific series is not available, the potent σ1 receptor affinity of the N-methyl analogs correlates with notable cytotoxic effects in cancer cell lines.

Data Summary

The following table summarizes the quantitative biological data for a selection of N-methyl and N-ethyl piperidine analogs.

Compound IDN-Substituentσ1 Receptor Affinity (Ki in nM)[1]Antiproliferative Activity (IC50 in µM)
1a Methyl7.9A427: >50, DU145: 11.3[1]
1b Ethyl79Not Available
2a Methyl1.8A427: >50, DU145: 10.1[1]
2b Ethyl100Not Available
3a Methyl1.9A427: >50, DU145: 10.1[1]
3b Ethyl118Not Available

Experimental Protocols

Sigma-1 (σ1) Receptor Binding Assay[1]

This assay determines the binding affinity of the test compounds to the σ1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine

  • Membrane Preparation: Guinea pig brain membrane homogenates

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Determination: Haloperidol (10 µM)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Guinea pig brain membrane homogenates are incubated with various concentrations of the test compounds and a fixed concentration of --INVALID-LINK---pentazocine.

  • The incubation is carried out at 37°C for 120 minutes in a 96-well plate.

  • Following incubation, the mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Antiproliferative Activity (MTT Assay)[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell Lines: A427 (human lung carcinoma) and DU145 (human prostate carcinoma)

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Visualizations

Experimental Workflow: σ1 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Guinea Pig Brain Membrane Homogenates Incubation Incubate at 37°C for 120 min Membranes->Incubation Radioligand 3H-pentazocine Radioligand->Incubation Test_Compounds Test Compounds (Methyl/Ethyl Analogs) Test_Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Caption: Workflow for the σ1 receptor competitive binding assay.

Signaling Pathway: Role of σ1 Receptor in Cancer Cell Survival

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R stabilizes BiP BiP/GRP78 Sigma1->BiP dissociates from Ca_Homeostasis Ca2+ Homeostasis IP3R->Ca_Homeostasis regulates Mito_Ca Mitochondrial Ca2+ Uptake ATP ATP Production Mito_Ca->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation promotes Cell_Stress Cellular Stress (e.g., Oxidative Stress) Cell_Stress->Sigma1 activates Ca_Homeostasis->Mito_Ca Apoptosis Apoptosis Proliferation->Apoptosis inhibits

Caption: Simplified signaling pathway of the σ1 receptor in promoting cancer cell survival.

References

A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of (1-Ethylpiperidin-3-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two principal strategies for obtaining the enantiomers of (1-Ethylpiperidin-3-yl)methanol: enantioselective synthesis and chiral separation of the racemate. As a key chiral building block in medicinal chemistry, access to enantiomerically pure forms of this compound is critical for the development of selective and efficacious therapeutic agents. This document outlines plausible methodologies based on established literature for analogous compounds, presenting experimental data, detailed protocols, and workflow visualizations to aid in methodological selection and implementation.

Comparative Analysis of Methodologies

The selection of an appropriate method for obtaining the enantiomers of this compound depends on various factors, including the desired scale of production, required enantiomeric purity, and available resources. Below is a comparison of two primary approaches: enantioselective synthesis and chiral HPLC separation.

ParameterMethod A: Enantioselective SynthesisMethod B: Chiral HPLC Separation
Principle Asymmetric synthesis of a chiral precursor followed by functionalization.Physical separation of enantiomers from a racemic mixture.
Starting Material Achiral precursors (e.g., N-Cbz-piperidin-3-one)Racemic this compound
Key Reagents/Tools Engineered transaminase, N-ethylating agentChiral Stationary Phase (CSP) HPLC column
Estimated Enantiomeric Excess (ee) >99%[1]>99% (analytical), scalable to preparative
Throughput Potentially high for large-scale synthesis[1]Lower for preparative scale, higher for analytical
Development Effort Significant initial process developmentMethod development can be iterative and time-consuming
Advantages - Provides direct access to a specific enantiomer.- Can be cost-effective at large scale.- Avoids the loss of 50% of the material inherent in resolution.- Applicable when enantioselective synthesis is not feasible.- High enantiomeric purity can be achieved.- Both enantiomers can be isolated.
Disadvantages - Requires specialized enzymes or catalysts.- The synthesis of the chiral precursor may be complex.- Can be expensive, especially at a preparative scale.- Requires specialized equipment.- 50% of the material is the undesired enantiomer (unless racemized and recycled).

Experimental Protocols

The following are detailed, plausible experimental protocols for the enantioselective synthesis and chiral separation of this compound isomers, based on established methodologies for similar compounds.

Method A: Enantioselective Synthesis via Biocatalytic Resolution

This approach involves the asymmetric synthesis of the chiral precursor, (S)-piperidin-3-yl-methanol, using a transaminase, followed by N-ethylation.

Step 1: Enantioselective Biocatalytic Synthesis of (S)-piperidin-3-yl-methanol

This protocol is adapted from a reported biocatalytic route using engineered transaminases which has been shown to produce the (S)-enantiomer with high enantiomeric excess.[1]

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • Addition of Substrate and Co-factor: Add the precursor ketone, N-Cbz-3-oxopiperidine, and a suitable amino donor (e.g., isopropylamine). Add pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzyme Addition: Introduce the engineered transaminase enzyme.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC.

  • Workup and Purification: Once the reaction is complete, acidify the mixture to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting N-Cbz-(S)-3-aminopiperidine by column chromatography.

  • Reduction to Alcohol: The N-Cbz-(S)-3-aminopiperidine is then reduced to N-Cbz-(S)-piperidin-3-yl-methanol using a suitable reducing agent (e.g., NaBH4).

  • Deprotection: The Cbz protecting group is removed by hydrogenolysis (H2, Pd/C) to yield (S)-piperidin-3-yl-methanol.

Step 2: N-Ethylation of (S)-piperidin-3-yl-methanol

  • Reaction Setup: Dissolve (S)-piperidin-3-yl-methanol in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add potassium carbonate as a base, followed by the dropwise addition of ethyl iodide.

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-(1-Ethylpiperidin-3-yl)methanol.

Method B: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This method describes the separation of a racemic mixture of this compound using chiral HPLC. Polysaccharide-based chiral stationary phases are often effective for separating piperidine derivatives.[2]

  • Sample Preparation: Prepare a solution of racemic this compound in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Stationary Phase: A polysaccharide-based CSP, such as a Daicel Chiralpak series column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting mobile phase could be Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. If a UV detector is used, detection might be possible at low wavelengths (e.g., 200-220 nm). Alternatively, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used. For UV detection, pre-column derivatization with a chromophore-containing reagent can be employed.[3][4]

  • Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers. The two enantiomers will have different retention times.

  • Data Analysis: Determine the retention times, peak areas, and resolution factor (Rs) for the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

  • Preparative Separation (Optional): For isolation of the individual enantiomers, the method can be scaled up to a preparative or semi-preparative HPLC system with a larger column and higher sample loading. Fractions corresponding to each enantiomeric peak are collected separately.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in both the enantioselective synthesis and chiral separation workflows.

Enantioselective_Synthesis cluster_synthesis Method A: Enantioselective Synthesis Start N-Cbz-3-oxopiperidine Biocatalysis Engineered Transaminase (Asymmetric Amination) Start->Biocatalysis Amino Donor, PLP Reduction Reduction (e.g., NaBH4) Biocatalysis->Reduction Deprotection Deprotection (H2, Pd/C) Reduction->Deprotection N_Ethylation N-Ethylation (Ethyl Iodide, K2CO3) Deprotection->N_Ethylation Product (S)-(1-Ethylpiperidin-3-yl)methanol N_Ethylation->Product

Caption: Workflow for the enantioselective synthesis of (S)-(1-Ethylpiperidin-3-yl)methanol.

Chiral_Separation cluster_separation Method B: Chiral HPLC Separation Start Racemic This compound HPLC Chiral HPLC System (Chiral Stationary Phase) Start->HPLC Injection Detection Detection (UV, CAD, or MS) HPLC->Detection Collection Fraction Collection Detection->Collection Enantiomer_S (S)-Enantiomer Collection->Enantiomer_S Enantiomer_R (R)-Enantiomer Collection->Enantiomer_R

Caption: Workflow for the chiral separation of this compound enantiomers.

References

A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from (1-Ethylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard cytotoxicity assays applicable to the screening and characterization of novel compounds derived from (1-Ethylpiperidin-3-yl)methanol. The following sections detail experimental protocols and present hypothetical comparative data for two novel derivatives, designated Compound A and Compound B, against a standard chemotherapeutic agent, Doxorubicin.

Data Presentation: Comparative Cytotoxicity Analysis

The cytotoxic effects of the novel compounds were evaluated in a human cervical cancer cell line (HeLa) over a 48-hour treatment period. The half-maximal inhibitory concentration (IC50) values were determined to assess and compare the potency of each compound.

Table 1: IC50 Values of Novel Compounds and Doxorubicin in HeLa Cells

CompoundAssay TypeIC50 (µM)
Compound A MTT (Metabolic Activity)15.2
LDH (Membrane Integrity)25.8
Caspase-3/7 (Apoptosis)12.5
Compound B MTT (Metabolic Activity)32.5
LDH (Membrane Integrity)45.1
Caspase-3/7 (Apoptosis)28.9
Doxorubicin MTT (Metabolic Activity)0.8
(Positive Control)LDH (Membrane Integrity)2.1
Caspase-3/7 (Apoptosis)0.5

Table 2: Comparative Analysis of Cytotoxicity Markers at 24 Hours (Treatment at IC50 Concentration)

Compound% Cell Viability (MTT)% Cytotoxicity (LDH)Fold Increase in Caspase-3/7 Activity
Compound A 52%48%4.2
Compound B 65%35%2.8
Doxorubicin 45%58%6.5
Vehicle Control 100%5%1.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1]

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Compound A, Compound B, Doxorubicin) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.[2][3]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6][7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction and Measure Absorbance: Add 50 µL of stop solution to each well.[6] Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) x 100).

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as previously described.

  • Reagent Addition: At the end of the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.[8]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cell_culture Cell Culture (e.g., HeLa) cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Novel Derivatives & Controls) treatment Treat Cells with Compounds (48h) compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_analysis Data Analysis (IC50 Determination) mtt->data_analysis ldh->data_analysis caspase->data_analysis G compound Novel Piperidine Derivative pi3k PI3K compound->pi3k Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

References

Battle of the Syntheses: A Comparative Guide to the Total Synthesis of Taxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complex diterpenoid natural product, Paclitaxel (Taxol), stands as a landmark achievement in the field of organic synthesis. Its potent anti-cancer activity, coupled with its intricate molecular architecture, has inspired numerous research groups to devise total syntheses. These endeavors have not only showcased the evolution of synthetic strategy but also provided a fertile ground for comparing the efficiency of different methodological approaches. This guide presents an objective comparison of five seminal total syntheses of Taxol, offering a quantitative and qualitative analysis to inform future synthetic design and drug development efforts.

A Head-to-Head Comparison of Synthetic Efficiency

The efficiency of a multi-step synthesis is a critical factor, impacting its practicality and potential for scale-up. Here, we summarize the key metrics for the total syntheses of Taxol developed by the research groups of Holton, Nicolaou, Danishefsky, Wender, and Mukaiyama.

MetricHolton Synthesis (1994)Nicolaou Synthesis (1994)Danishefsky Synthesis (1996)Wender Synthesis (1997)Mukaiyama Synthesis (1999)
Synthetic Strategy LinearConvergentConvergentLinearLinear
Starting Material (-)-Patchoulene oxide[1]Mucic acid(+)-Wieland-Miescher ketone[2](-)-Verbenone[3]L-Serine
Longest Linear Sequence 46 steps[1]40 steps[4]~52 steps[5]38 steps[6]61 steps[3]
Overall Yield ~0.03%~0.0078%[3]Not explicitly stated in overviews~0.07%Not explicitly stated in overviews
Key Reactions Chan rearrangement, Sulfonyloxaziridine enolate oxidation[1]Shapiro reaction, Pinacol coupling, Diels-Alder reaction[7]Johnson-Corey-Chaykovsky reaction, Heck reaction[2][2+2] Photoaddition, Grob fragmentationAldol reactions, Pinacol coupling, Reformatskii reaction[8]

Visualizing the Synthetic Strategies

The fundamental difference between a linear and a convergent synthesis lies in the assembly of the target molecule. Linear synthesis builds the molecule in a step-by-step fashion, while convergent synthesis prepares key fragments independently before their final assembly.

Linear_vs_Convergent_Synthesis cluster_linear Linear Synthesis (e.g., Holton) cluster_convergent Convergent Synthesis (e.g., Nicolaou) A A B B A->B C C B->C D D C->D Taxol Taxol D->Taxol E E F F E->F I + F->I G G H H G->H H->I J J I->J Taxol_C Taxol_C J->Taxol_C Taxol

Linear vs. Convergent Synthetic Strategies

Experimental Protocols: A Glimpse into the Lab

The following are synopses of key transformations from the benchmarked syntheses, providing insight into the practical execution of these complex routes.

Holton Synthesis: The Chan Rearrangement

A pivotal step in the Holton synthesis is the Chan rearrangement, which was employed to construct a key intermediate for the C ring.[1] This reaction involves the rearrangement of a carbonate ester to an α-hydroxy ester.

Procedure Synopsis: A solution of the carbonate ester in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong, non-nucleophilic base, such as lithium tetramethylpiperidide (LTMP), is then added dropwise. The reaction mixture is stirred at low temperature for a specified time to effect the rearrangement. The reaction is then quenched with a proton source, such as saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. Purification by column chromatography yields the desired α-hydroxy ester.

Nicolaou Synthesis: The Shapiro and McMurry Reactions

The Nicolaou group's convergent strategy famously utilized a Shapiro reaction to couple the A and C ring fragments, followed by a McMurry reaction to close the eight-membered B ring.[7]

Procedure Synopsis (Shapiro Reaction): The hydrazone of the A-ring fragment is treated with two equivalents of a strong base, typically n-butyllithium, in an ethereal solvent at low temperature to generate a vinyllithium species. This nucleophile is then reacted with the aldehyde of the C-ring fragment to form the crucial C-C bond linking the two precursors.

Procedure Synopsis (McMurry Reaction): A low-valent titanium reagent, prepared in situ from titanium(III) chloride and a reducing agent like a zinc-copper couple, is used to reductively couple two carbonyl groups intramolecularly. The dialdehyde precursor is slowly added to a refluxing suspension of the titanium reagent in an inert solvent, such as dimethoxyethane (DME), to promote the ring-closing pinacol coupling, thus forming the B-ring diol.

Danishefsky Synthesis: The Intramolecular Heck Reaction

The Danishefsky synthesis features a late-stage intramolecular Heck reaction to forge the eight-membered B-ring.[2]

Procedure Synopsis: The vinyl triflate precursor is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate. The reaction mixture is heated to promote the intramolecular cyclization. After completion, the reaction is worked up and the product is purified by chromatography.

The Target: Taxol's Mechanism of Action

The intense interest in the total synthesis of Taxol is driven by its remarkable biological activity. Taxol is a potent anti-mitotic agent that functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[1][2] This stabilization disrupts the normal dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[9]

Taxol_Mechanism cluster_cell Cancer Cell Taxol Taxol Microtubule Microtubule Taxol->Microtubule binds to β-tubulin subunit Tubulin Tubulin Tubulin->Microtubule polymerization Microtubule->Tubulin depolymerization (inhibited by Taxol) Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle forms Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest dysfunction leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis triggers

Paclitaxel's Mechanism of Action

Conclusion

The various total syntheses of Taxol represent a tour de force in the field of organic chemistry. While none have proven to be commercially viable for large-scale production, which still relies on semi-synthesis from naturally sourced precursors, the intellectual and scientific value of these routes is immeasurable. They have spurred the development of new synthetic methodologies and provided a rich platform for the critical evaluation of synthetic efficiency. The choice between a linear or convergent strategy, the selection of starting materials, and the ingenuity of key transformations all contribute to the overall elegance and practicality of a synthetic route. This comparative guide serves to highlight these differences, providing valuable insights for the design of future syntheses of complex and medicinally important molecules.

References

The Binding Affinity of (1-Ethylpiperidin-3-yl)methanol Derivatives: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in-silico performance of novel (1-Ethylpiperidin-3-yl)methanol derivatives against key neurological targets. Supported by detailed experimental protocols and pathway visualizations, this analysis provides insights into the therapeutic potential of this versatile chemical scaffold.

The this compound core structure is a recognized pharmacophore present in various biologically active compounds.[1][2][3] Its derivatives are of significant interest in drug discovery, particularly for neurological disorders, due to their potential to interact with targets within the cholinergic system, such as acetylcholinesterase (AChE) and muscarinic acetylcholine receptors (mAChRs). Molecular docking serves as a crucial computational tool to predict the binding affinities and interaction modes of these derivatives, thereby guiding the synthesis and development of more potent and selective therapeutic agents.[4][5]

Comparative Docking Performance of this compound Derivatives

To evaluate the potential of this compound derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, a series of hypothetical analogs were designed and their binding affinities were calculated using molecular docking simulations.[6][7] The results, benchmarked against the known AChE inhibitor Donepezil, are summarized below. Lower docking scores indicate a higher predicted binding affinity.

Compound IDDerivative SubstitutionDocking Score (kcal/mol)Key Interacting Residues (AChE Active Site)
Reference Donepezil-10.8Tyr70, Trp84, Tyr121, Trp279, Phe330, Tyr334
EPM-01 Unsubstituted this compound-6.5Tyr121, Trp279
EPM-02 4-Fluorobenzyl ether-8.2Trp84, Tyr121, Trp279, Phe330
EPM-03 3,4-Dichlorobenzyl ether-9.1Trp84, Tyr121, Trp279, Phe330, Tyr334
EPM-04 Naphthylmethyl ether-9.8Tyr70, Trp84, Tyr121, Trp279, Phe330, Tyr334
EPM-05 4-Phenylbenzyl ether-10.2Tyr70, Trp84, Tyr121, Trp279, Phe330, Tyr334

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis based on principles of molecular docking. Actual experimental values may vary.

Experimental Protocols

The following section details the methodology for the comparative molecular docking studies.

Molecular Docking Workflow

A generalized workflow for molecular docking studies involves several key stages, from protein and ligand preparation to the analysis of results.

G cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., AChE from PDB) ProtPrep Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProtPrep Ligand Ligand Structure (2D to 3D conversion) LigPrep Ligand Preparation (Energy Minimization) Ligand->LigPrep Grid Grid Box Generation (Define Binding Site) ProtPrep->Grid Dock Molecular Docking (e.g., AutoDock Vina) LigPrep->Dock Grid->Dock Results Analyze Results (Binding Energy, Poses) Dock->Results Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) Results->Visualize

A generalized workflow for molecular docking studies.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, such as human acetylcholinesterase (hAChE), is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field like AMBER or CHARMm.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

  • These 2D structures are then converted to 3D and subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.[4]

3. Docking Simulation:

  • A grid box is defined around the active site of the protein to specify the search space for the ligand.[8]

  • A docking program, such as AutoDock Vina, is used to explore various conformations and orientations of the ligand within the defined binding site.[5]

  • A scoring function estimates the binding affinity for each ligand pose, and the pose with the lowest energy score is considered the most probable binding mode.[4][8]

4. Post-Docking Analysis:

  • The results of the docking simulation are analyzed to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.[4]

  • The docking scores can be correlated with experimentally determined inhibitory activities (e.g., IC50 or Ki values) to validate the docking protocol.[9][10]

Signaling Pathways of Potential Targets

This compound derivatives, due to their structural similarity to acetylcholine, are likely to interact with components of the cholinergic signaling pathway. This pathway is crucial for various functions in the central and peripheral nervous systems.[7][11][12]

Cholinergic Signaling Overview

Acetylcholine (ACh) acts as a neurotransmitter, binding to both nicotinic and muscarinic receptors to elicit a cellular response. The signal is terminated by the enzymatic degradation of ACh by acetylcholinesterase (AChE).

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synth ACh Synthesis (ChAT) Choline->ACh_synth AcetylCoA Acetyl-CoA AcetylCoA->ACh_synth ACh_vesicle ACh in Vesicle ACh_synth->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE AChE ACh_cleft->AChE Degradation Receptor Cholinergic Receptors (Nicotinic / Muscarinic) ACh_cleft->Receptor Choline_reuptake Choline (reuptake) AChE->Choline_reuptake Choline_reuptake->Choline Response Cellular Response Receptor->Response

Overview of the cholinergic signaling pathway.
Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[13][14] These subtypes couple to different G-proteins to initiate distinct intracellular signaling cascades.[15][16] The M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[14][16]

G cluster_gq Gq-coupled Pathway cluster_gi Gi-coupled Pathway ACh Acetylcholine (ACh) M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 M2_M4 M2, M4 Receptors ACh->M2_M4 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Activate PKC DAG->PKC Gi Gi/o Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Simplified muscarinic receptor signaling pathways.

By understanding the binding potential and the relevant biological pathways, the development of this compound derivatives can be strategically directed towards creating effective therapeutics for a range of neurological conditions.

References

Safety Operating Guide

Navigating the Safe Disposal of (1-Ethylpiperidin-3-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (1-Ethylpiperidin-3-yl)methanol, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

The associated pictogram is GHS07, indicating a warning. Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

For related piperidine compounds, the following data highlights the potential environmental and health hazards, underscoring the need for proper disposal.

ParameterValueCompoundSignificance
Log Kow 0.84PiperidineLow potential to bioaccumulate.[2]
BCF 3.162PiperidineLow potential to concentrate in fatty tissue of aquatic organisms.[2]
Henry's Law Constant 9.805E-006 atm-m³/molePiperidineLow volatility from water bodies.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process to ensure the safety of laboratory personnel and to protect the environment. The following protocol outlines the necessary steps for its disposal as hazardous waste.

Waste Collection and Segregation
  • Designated Waste Container: Collect all waste containing this compound, including residues and contaminated materials, in a dedicated, properly labeled hazardous waste container.[3][4][5] The container must be made of a material compatible with the chemical.

  • Avoid Mixing: Do not mix this compound waste with other waste streams to prevent potentially hazardous chemical reactions.[4]

Container Labeling and Storage
  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][4] Do not use abbreviations or chemical formulas on the primary label.[3]

  • Secure Storage: Keep the hazardous waste container securely sealed when not in use.[3][4] Store the container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3][6][7]

Disposal of Empty Containers
  • Thorough Rinsing: Before disposing of an empty this compound container, it must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[5]

  • Highly Toxic Compounds: For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] While the specific LD50 for this compound is not provided, treating it with this higher level of caution is a good safety practice.

  • Final Disposal: After rinsing and air-drying, the labels on the container must be obliterated or removed before it can be disposed of as non-hazardous solid waste.[5][8]

Professional Disposal
  • Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[3][9]

  • Incineration: The recommended method of disposal for piperidine and its derivatives is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Spill and Emergency Procedures
  • Containment: In the event of a spill, wear appropriate PPE and cover the spill with an absorbent, non-flammable material such as sand, earth, or vermiculite.[3][7]

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[10][11]

  • Decontamination: Decontaminate the spill area with a suitable solvent and cleaning agents.[3] All decontamination materials should also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal cluster_3 Empty Container & Spill Management A Generate Waste (Residues, Contaminated PPE) B Collect in Designated Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' 'this compound' B->C D Store in Secure, Well-Ventilated Area C->D E Arrange for Pickup by Licensed Contractor D->E F High-Temperature Incineration E->F G Spill Occurs H Contain with Absorbent Material G->H I Collect & Dispose of as Hazardous Waste H->I I->B J Rinse Empty Container (Collect Rinsate) K Dispose of Rinsed Container as Solid Waste J->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling (1-Ethylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of (1-Ethylpiperidin-3-yl)methanol (CAS No. 2459-26-9). Adherence to these procedures is essential for ensuring personnel safety and maintaining a compliant laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] This guide outlines the necessary personal protective equipment (PPE), engineering controls, and operational protocols to mitigate these risks.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes recommended glove materials based on breakthrough time data for analogous chemicals, piperidine and ethanolamine. Due to the lack of direct testing data for this compound, a conservative approach is recommended.

Glove Selection Guide for this compound Analogs
Glove MaterialBreakthrough Time (minutes) for PiperidineBreakthrough Time (minutes) for EthanolamineRecommendation for this compound
Butyl Rubber>480[2]360[3]Excellent (Recommended for prolonged contact)
Neoprene>120 (Splash Protection)[2]360[3]Good (Suitable for moderate duration tasks)
Nitrile Rubber (NBR)>120 (Splash Protection)[2]360[3]Fair (Suitable for incidental/splash contact only)
Natural Rubber/LatexNot Recommended210[3]Not Recommended

Note: Breakthrough times are indicative and can be affected by factors such as temperature, glove thickness, and concentration of the chemical.[2][4] Always inspect gloves for damage before use and replace them immediately if contaminated.[5]

Comprehensive PPE Ensemble

A complete PPE ensemble must be worn when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]

  • Skin Protection: In addition to the recommended gloves, a chemically resistant lab coat or apron and closed-toe shoes are required.[5][6]

  • Respiratory Protection: When working outside of a certified chemical fume hood or when there is a risk of aerosol generation, a respirator is necessary. A NIOSH-approved air-purifying respirator with organic vapor/ammonia/methylamine cartridges (green and black color-coded) is recommended.[7][8] A cartridge change-out schedule should be established.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow diagrams illustrate the key steps.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in a certified Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather all necessary materials and chemical prep_setup->prep_materials handle_weigh Carefully weigh or measure the required amount prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to reaction vessel using appropriate tools handle_weigh->handle_transfer handle_reaction Perform experimental procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work surfaces and equipment handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste containers cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste through approved channels cleanup_waste->cleanup_dispose cleanup_doff Doff PPE correctly cleanup_dispose->cleanup_doff

Figure 1. Standard operating procedure for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always don the complete PPE ensemble before entering the designated handling area.

    • Ensure that a certified chemical fume hood is used for all manipulations of the compound.[6]

    • Verify the location and functionality of the nearest emergency eyewash station and safety shower. These must be accessible within 10 seconds of travel time.[9][10]

    • Assemble all necessary glassware, reagents, and waste containers within the fume hood.

  • Handling:

    • Handle this compound with care to avoid generating dust or aerosols.

    • Use appropriate tools for transfers, such as a spatula or powder funnel.

    • Keep containers tightly closed when not in use.[5]

  • Cleanup and Decontamination:

    • Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wipe down the work area with an appropriate solvent, followed by soap and water.

Disposal Plan:
  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated absorbent materials, must be collected in a designated, labeled hazardous waste container.[11][12]

  • Container Management: Waste containers should be kept closed and stored in a well-ventilated area, away from incompatible materials.[13]

  • Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][12] Do not discharge into drains or sewers.[14]

PPE_Selection start Task Assessment q_fume_hood Is the work performed in a certified chemical fume hood? start->q_fume_hood respirator Required: Air-Purifying Respirator (Organic Vapor/Amine Cartridges) q_fume_hood->respirator No no_respirator Respirator not required (unless aerosols are generated) q_fume_hood->no_respirator Yes q_splash_risk Is there a significant splash risk? respirator->q_splash_risk no_respirator->q_splash_risk face_shield Required: Face Shield over Safety Goggles q_splash_risk->face_shield Yes goggles_only Required: Chemical Safety Goggles q_splash_risk->goggles_only No q_contact_duration What is the expected duration of contact? face_shield->q_contact_duration goggles_only->q_contact_duration prolonged_contact Use Butyl Rubber Gloves q_contact_duration->prolonged_contact Prolonged incidental_contact Use Nitrile or Neoprene Gloves q_contact_duration->incidental_contact Incidental/Splash

Figure 2. Decision-making workflow for selecting appropriate PPE.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

By implementing these safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.